molecular formula C8H6BrFO B580479 3-Bromo-2-fluoro-5-methylbenzaldehyde CAS No. 1257665-03-4

3-Bromo-2-fluoro-5-methylbenzaldehyde

Cat. No.: B580479
CAS No.: 1257665-03-4
M. Wt: 217.037
InChI Key: UWXZGMZIJCSQAE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzaldehyde is a versatile aromatic aldehyde serving as a key synthetic intermediate in advanced research. Its specific substitution pattern, featuring bromo and fluoro substituents adjacent to the formyl group, makes it a valuable substrate in nucleophilic aromatic substitution reactions. This reactivity is particularly exploited in radiochemistry for the development of 18F-labeled aromatic amino acids, such as those used in Positron Emission Tomography (PET), where the formyl group acts as an activating moiety that can be subsequently removed via decarbonylation . Furthermore, this compound falls within the structural class of halogenated benzaldehydes used in medicinal chemistry as building blocks for the synthesis of diverse therapeutic candidates, including benzenesulfonamide compounds . As a multi-substituted benzene derivative, it provides researchers with a precise molecular scaffold for constructing complex targets in drug discovery and development pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXZGMZIJCSQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681848
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
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Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-03-4
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1257665-03-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylbenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the specific and relatively niche nature of this compound, publicly available data is limited. This document consolidates the available information and provides a framework for its potential applications and synthesis based on general principles for related compounds.

Chemical and Physical Properties

Substituted benzaldehydes are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The specific substitutions on the benzene ring of this compound—a bromine atom, a fluorine atom, and a methyl group—confer distinct electronic and steric properties that can be exploited in organic synthesis. The aldehyde functional group is a versatile handle for a wide range of chemical transformations.

Quantitative data for this compound is summarized in the table below, primarily sourced from chemical supplier specifications.

PropertyValueSource(s)
CAS Number 1257665-03-4[2]
Molecular Formula C₈H₆BrFO[3]
Molecular Weight 217.03 g/mol [3]
Typical Purity ≥95%[3]

Synthesis and Experimental Protocols

One common approach for the synthesis of related substituted benzaldehydes involves a multi-step process starting from a commercially available substituted toluene. A plausible, though not experimentally verified, synthetic route could be conceptualized as follows:

G start Substituted Toluene step1 Bromination start->step1 intermediate1 Brominated Toluene step1->intermediate1 step2 Oxidation intermediate1->step2 product This compound step2->product

Caption: Conceptual Synthetic Workflow.

A general experimental protocol for the synthesis of a substituted benzaldehyde from a substituted aniline, which could be adapted, is the Beech reaction. This involves the reaction of an aromatic amine with formaldoxime in the presence of a copper salt.[4]

General Experimental Protocol (Beech Reaction for Substituted Benzaldehydes - Illustrative) [4]

  • Diazotization of the Aniline: The corresponding substituted aniline is diazotized by reacting it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Preparation of Formaldoxime Solution: An aqueous solution of formaldoxime is prepared and buffered.

  • Coupling Reaction: The cold diazonium salt solution is added to the formaldoxime solution containing a copper sulfate catalyst.

  • Hydrolysis: The resulting intermediate is hydrolyzed, typically by heating with an acid, to yield the benzaldehyde.

  • Workup and Purification: The product is then extracted with an organic solvent, washed, dried, and purified, often by distillation under reduced pressure or column chromatography.

Note: This is a generalized protocol and would require significant optimization for the specific synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial building blocks in the development of novel therapeutics.[1][5] They are frequently used as starting materials for the synthesis of a wide variety of heterocyclic compounds and other complex molecules with potential biological activity.

The aldehyde group can readily undergo reactions such as:

  • Reductive amination: to form substituted benzylamines.

  • Wittig reaction: to form alkenes.

  • Aldol and Claisen-Schmidt condensations: to form chalcones and other enones, which are precursors to various heterocyclic systems like pyrazolines.[1]

  • Synthesis of Schiff bases: by reaction with primary amines.

These transformations allow for the introduction of diverse functional groups and the construction of molecular scaffolds with the potential to interact with biological targets. For instance, substituted benzaldehydes are used in the synthesis of compounds investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease and as precursors for anticancer agents.[1][5] While no specific biological activity or signaling pathway has been reported for this compound itself, its structural motifs are present in compounds with known pharmacological properties.

G start This compound reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Claisen-Schmidt Condensation start->reaction3 reaction4 Schiff Base Formation start->reaction4 product1 Substituted Benzylamines reaction1->product1 product2 Stilbene Derivatives reaction2->product2 product3 Chalcones reaction3->product3 product4 Imines reaction4->product4

Caption: Potential Synthetic Transformations.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available information linking this compound or its direct derivatives to specific signaling pathways or detailing its biological activity. For researchers investigating this molecule, a logical first step would be to perform broad biological screening assays to identify potential areas of activity. Given the prevalence of substituted benzaldehydes in medicinal chemistry, potential, though entirely speculative, areas of investigation could include assays for:

  • Anticancer activity

  • Antimicrobial properties

  • Enzyme inhibition (e.g., kinases, cholinesterases)

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the field of drug discovery. While specific experimental protocols and biological data for this compound are not currently available in the public domain, its structure suggests that it can be a valuable building block. Further research is needed to elucidate its reactivity, synthetic utility, and biological properties. Researchers working with this compound will need to rely on general synthetic methodologies for substituted benzaldehydes and conduct their own biological screening to uncover its potential therapeutic applications.

References

Technical Guide: Molecular Weight of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound 3-Bromo-2-fluoro-5-methylbenzaldehyde. The information is presented to be a ready reference for research and development activities.

Chemical Structure and Formula

This compound is an aromatic aldehyde with bromine, fluorine, and methyl group substitutions on the benzene ring. Based on its nomenclature, the molecular structure is determined as follows:

  • Benzaldehyde: A benzene ring attached to a formyl (-CHO) group.

  • Substituents:

    • A bromine atom at the 3rd position.

    • A fluorine atom at the 2nd position.

    • A methyl (-CH3) group at the 5th position.

This arrangement of atoms yields the molecular formula: C₈H₆BrFO .

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights for the elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is detailed in the table below:

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH61.0086.048
BromineBr179.904[1][2][3]79.904
FluorineF118.998[4][5][6]18.998
OxygenO115.999[7][8][9][10]15.999
Total 217.037

The calculated molecular weight of this compound is 217.037 g/mol .

Logical Relationship of Components

The following diagram illustrates the elemental composition leading to the final molecular formula and weight.

G compound This compound Molecular Weight: 217.037 g/mol C Carbon (C) 8 atoms C->compound H Hydrogen (H) 6 atoms H->compound Br Bromine (Br) 1 atom Br->compound F Fluorine (F) 1 atom F->compound O Oxygen (O) 1 atom O->compound

Caption: Elemental composition of this compound.

Experimental Protocols

The determination of molecular weight for a novel or synthesized compound typically involves mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Detection: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision. For a singly charged molecular ion [M+H]⁺ or [M]⁺, the measured m/z value directly corresponds to a value very close to the molecular weight.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

The workflow for this experimental determination is visualized below.

G A Sample Preparation (Dilute Solution) B Ionization (e.g., ESI) A->B C Mass Analysis (e.g., Orbitrap, TOF) B->C D Detection (m/z measurement) C->D E Data Analysis (Exact Mass Determination) D->E

Caption: Workflow for experimental molecular weight determination via HRMS.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-Bromo-2-fluoro-5-methylbenzaldehyde, a valuable building block in medicinal chemistry and materials science. The proposed synthesis leverages a highly regioselective Directed ortho-Metalation (DoM) strategy, offering a precise and efficient route to the target molecule. An alternative pathway via the Vilsmeier-Haack reaction is also discussed.

Primary Synthesis Pathway: Directed ortho-Metalation

The principal synthetic route commences with the commercially available starting material, 1-bromo-2-fluoro-4-methylbenzene. This pathway involves a two-step process: regioselective lithiation followed by formylation.

// Node Definitions SM [label="1-Bromo-2-fluoro-4-methylbenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Int [label="3-Lithio-1-bromo-2-fluoro-4-methylbenzene\n(in situ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="s-BuLi or n-BuLi\nTHF, -78 °C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="N,N-Dimethylformamide (DMF)\n-78 °C to rt", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., sat. aq. NH4Cl)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> Reagent1 [arrowhead=none]; Reagent1 -> Int [label="Directed ortho-Metalation", fontsize=8, fontcolor="#5F6368"]; Int -> Reagent2 [arrowhead=none]; Reagent2 -> Product [label="Formylation", fontsize=8, fontcolor="#5F6368"]; Product -> Workup [arrowhead=none, style=dashed]; }

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Reaction
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue/Condition
Starting Material 1-Bromo-2-fluoro-4-methylbenzene
Key Reagents DMF, POCl₃
Solvent DMF
Temperature 0 °C to 80 °C
Reaction Time 4-12 hours
Purification Flash Column Chromatography
Expected Yield 40-60% (estimated, may produce isomeric byproducts)

Data Summary

Synthesis PathwayKey FeaturesAdvantagesPotential Challenges
Directed ortho-Metalation Lithiation followed by formylationHigh regioselectivity, generally good yields.Requires anhydrous conditions and cryogenic temperatures; use of pyrophoric reagents.
Vilsmeier-Haack Reaction Electrophilic aromatic substitutionMilder conditions than DoM, does not require cryogenic temperatures.Potential for lower regioselectivity leading to isomeric byproducts; reaction may be sluggish due to deactivating effects of halogens.

This guide provides a comprehensive overview of the synthesis of this compound. The Directed ortho-Metalation pathway is recommended for its high regioselectivity. Researchers should conduct their own risk assessments and optimization studies for any of the described procedures.

Spectroscopic and Spectrometric Characterization of 3-Bromo-2-fluoro-5-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral and spectrometric data for the compound 3-Bromo-2-fluoro-5-methylbenzaldehyde. Due to the limited availability of public experimental data, this document focuses on computationally predicted values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions offer valuable insights for the identification and characterization of this molecule in a research and development setting. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were generated using established computational chemistry algorithms and provide a baseline for the expected spectroscopic and spectrometric behavior of the compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~7.7Doublet1HAromatic proton (ortho to -CHO)
~7.5Doublet1HAromatic proton (meta to -CHO)
~2.4Singlet3HMethyl protons (-CH₃)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Note: The fluorine atom will cause splitting of adjacent proton signals (J-coupling), which may result in more complex multiplicities than simple singlets and doublets.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~188Aldehyde carbon (-CHO)
~160 (d)Aromatic carbon (-C-F)
~138 (d)Aromatic carbon
~135Aromatic carbon
~130Aromatic carbon
~120 (d)Aromatic carbon (-C-Br)
~118Aromatic carbon
~20Methyl carbon (-CH₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: Carbons near the fluorine atom will exhibit splitting (d = doublet) due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch (methyl)
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1710StrongAldehyde C=O stretch
~1600, ~1470MediumAromatic C=C stretch
~1250StrongC-F stretch
~880StrongAromatic C-H bend (out-of-plane)
~700MediumC-Br stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioRelative Intensity (%)Assignment
218, 220HighMolecular ion peak [M]⁺ (presence of Br isotopes)
217, 219Moderate[M-H]⁺
189, 191Moderate[M-CHO]⁺
139Low[M-Br]⁺
110Low[M-Br-CHO]⁺

Ionization method: Electron Ionization (EI). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 12 ppm, centered at around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm, centered at around 120 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added and averaged. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for identifying this compound using the combined spectral data.

G MS Mass Spectrometry (m/z = 218, 220) Structure This compound MS->Structure Molecular Weight and Isotopic Pattern (Br) IR IR Spectroscopy (C=O at ~1710 cm⁻¹) IR->Structure Functional Groups (Aldehyde) NMR NMR Spectroscopy H_NMR ¹H NMR (Aldehyde H at ~10.2 ppm) NMR->H_NMR C_NMR ¹³C NMR (Aldehyde C at ~188 ppm) NMR->C_NMR H_NMR->Structure Proton Environment C_NMR->Structure Carbon Skeleton and C-F Coupling

Caption: Logical workflow for compound identification.

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its trifunctionalized benzene ring offers a versatile scaffold for the development of novel molecules with potential applications in drug discovery and materials science. This technical guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a generalized workflow for the characterization of such novel chemical entities.

Core Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and predictive models for similar structures, the following properties can be summarized. It is important to note that predicted values should be confirmed by experimental determination.

PropertyValue/InformationSource
Chemical Name This compoundN/A
CAS Number 1257665-03-4[1][2]
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.03 g/mol [2]
Purity Available as ≥95%[2]
Predicted Boiling Point ~252.0 ± 35.0 °C (for isomer 5-Bromo-2-fluoro-3-methylbenzaldehyde)N/A
Predicted Density ~1.575 ± 0.06 g/cm³ (for isomer 5-Bromo-2-fluoro-3-methylbenzaldehyde)N/A
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and chloroform. Insoluble in water.N/A

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

  • Apparatus : Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure :

    • Ensure the sample of this compound is completely dry.

    • Finely powder a small amount of the crystalline solid using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1-T2. A sharp melting range (0.5-2°C) is indicative of high purity.

Boiling Point Determination

For liquid samples or solids that melt at a convenient temperature, the boiling point can be determined.

  • Apparatus : Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath).

  • Procedure (Thiele Tube Method) :

    • Place a small amount of the liquid sample into a small test tube.

    • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

    • Heat the side arm of the Thiele tube gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

The density of a solid can be determined using the liquid displacement method.

  • Apparatus : Analytical balance, graduated cylinder or pycnometer, a liquid in which the compound is insoluble (e.g., water or a non-polar solvent).

  • Procedure :

    • Weigh a known mass of the solid sample (m_sample) using an analytical balance.

    • Add a known volume of the displacement liquid (V1) to a graduated cylinder.

    • Carefully add the solid sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

    • Record the new volume of the liquid (V2).

    • The volume of the solid sample is V_sample = V2 - V1.

    • Calculate the density (ρ) using the formula: ρ = m_sample / V_sample.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for handling and formulation.

  • Apparatus : A series of small test tubes, vortex mixer, a range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Procedure :

    • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into separate test tubes.

    • To each tube, add a specific volume of a solvent (e.g., 1 mL) in small increments.

    • After each addition, vortex the tube for a set period (e.g., 30 seconds) to facilitate dissolution.

    • Visually inspect the solution for any undissolved solid against a dark background.

    • Continue adding the solvent in increments up to a defined total volume (e.g., 10 mL).

    • Classify the solubility as:

      • Very soluble : Dissolves quickly in a small amount of solvent.

      • Soluble : Dissolves completely within the defined total volume.

      • Slightly soluble : Only a small portion dissolves.

      • Insoluble : No apparent dissolution.

    • For a more quantitative measure, the saturated solution can be prepared, filtered, and the concentration of the dissolved solute determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

Logical Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the characterization and initial evaluation of a novel chemical entity like this compound in a drug discovery context.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Evaluation cluster_decision Decision Point synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity physical_props Physical Property Determination (Melting Point, Solubility) purity->physical_props in_vitro In Vitro Biological Screening (Target-based or Phenotypic Assays) physical_props->in_vitro toxicity Preliminary Toxicity (Cell Viability Assays) in_vitro->toxicity go_nogo Go/No-Go Decision for Further Development in_vitro->go_nogo toxicity->go_nogo

Characterization workflow for a novel chemical entity.

Experimental Workflow for Purity and Identity Confirmation

This diagram outlines the sequential steps for confirming the purity and structural identity of a synthesized batch of this compound.

G start Synthesized Crude Product purification Purification (e.g., Recrystallization) start->purification tlc TLC Analysis (Single Spot?) purification->tlc tlc->purification No ms Mass Spectrometry (Confirm Molecular Weight) tlc->ms Yes nmr NMR Spectroscopy (Confirm Structure) ms->nmr hplc HPLC Analysis (Determine Purity %) nmr->hplc final Pure, Characterized Compound hplc->final

Workflow for purity and identity confirmation.

References

Technical Guide: Purity and Analysis of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of bromine, fluorine, and methyl groups on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry. The biological activity of substituted benzaldehydes can vary significantly based on the nature and position of substituents, with activities including cytotoxic, antimicrobial, and antioxidant effects being reported for analogous structures.[1][2][3][4]

Given its role as a synthetic precursor, the purity of this compound is of paramount importance. Impurities, which can arise from the synthetic route—such as starting materials, by-products, or isomers—can have a significant impact on the yield, stereochemistry, and purity of subsequent reaction products, and may introduce unwanted toxicological profiles in final drug substances. This guide provides an in-depth overview of the analytical methodologies for assessing the purity of this compound, including typical purity specifications and detailed experimental protocols.

Physicochemical Properties and Purity Specifications

A summary of the key physicochemical properties and typical purity specifications for this compound (CAS: 1257665-03-4) is presented below. These values are compiled from various commercial suppliers and are intended to serve as a general guideline.[5][6][7][8]

PropertyValue
CAS Number 1257665-03-4
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance Off-white to yellow solid
Typical Purity (HPLC) ≥95% to ≥98%[5][6]
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in methanol, ethanol, DMSO

Potential Impurities

Impurities in this compound can originate from the synthetic process. A common synthetic route involves the bromination and fluorination of a suitable benzaldehyde precursor.[9] Potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2-fluoro-5-methylbenzaldehyde.

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring, for example, 5-Bromo-2-fluoro-3-methylbenzaldehyde.[10]

  • Over-brominated or -fluorinated species: Introduction of additional halogen atoms.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • By-products: Products from side reactions.

A robust analytical workflow is essential for the identification and quantification of these potential impurities.

Analytical Workflow for Purity Determination

The determination of purity and the impurity profile of this compound requires a multi-technique approach. A typical analytical workflow is illustrated in the diagram below.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Final Assessment Prep Weigh and dissolve sample in appropriate solvent (e.g., Methanol/Acetonitrile) HPLC HPLC-UV/PDA (Purity and Impurity Profiling) Prep->HPLC GCMS GC-MS (Volatile Impurities and Isomers) Prep->GCMS NMR NMR (1H, 13C) (Structural Confirmation) Prep->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Prep->MS Report Generate Certificate of Analysis (CoA) HPLC->Report GCMS->Report NMR->Report MS->Report

Figure 1: Analytical workflow for the purity assessment of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the key analytical techniques used in the purity assessment of this compound. These protocols are based on established methods for similar halogenated benzaldehyde derivatives and may require optimization for specific instrumentation and impurity profiles.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity and quantifying non-volatile impurities. A reversed-phase method is generally suitable for this compound.[11][13]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a 50:50 mixture of A and B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum from PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities, including residual solvents and isomers.[12][14]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 260 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the compound and for identifying structurally related impurities.

¹H NMR Analysis:

  • Expected Chemical Shifts:

    • Aldehyde proton (-CHO): A singlet is expected in the range of δ 9.8-10.2 ppm.[15]

    • Aromatic protons (Ar-H): Two doublets or multiplets are expected in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine atom.

    • Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.6 ppm.[16]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

¹³C NMR Analysis:

  • Expected Chemical Shifts:

    • Aldehyde carbon (C=O): A peak is expected in the range of δ 188-195 ppm.[17]

    • Aromatic carbons (Ar-C): Multiple peaks are expected in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.[18][19]

    • Methyl carbon (-CH₃): A peak is expected in the range of δ 18-25 ppm.[17]

  • Technique: Proton-decoupled ¹³C NMR is standard.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

  • Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 216 and 218 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Expected Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) to form [M-H]⁺ and the loss of the formyl radical (M-29) to form [M-CHO]⁺.[20][21][22] The phenyl cation fragment may also be prominent.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, substituted benzaldehydes are known to exhibit a range of biological activities, often involving interactions with cellular signaling cascades.[1][2][23] Benzaldehyde derivatives have been shown to induce cytotoxicity in cancer cell lines, suggesting potential interference with pathways related to cell proliferation, survival, and apoptosis.[1] A hypothetical signaling pathway illustrating these potential interactions is shown below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Bromo-2-fluoro- 5-methylbenzaldehyde Receptor Membrane Receptor Compound->Receptor Interaction? ROS Reactive Oxygen Species (ROS) Production Compound->ROS Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor ROS->Kinase_Cascade Modulation Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Figure 2: Hypothetical signaling pathway for substituted benzaldehydes.

Conclusion

The purity and comprehensive analysis of this compound are critical for its successful application in research and development, particularly in the pharmaceutical industry. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for confirming the identity, purity, and impurity profile of this important synthetic intermediate. The detailed protocols serve as a starting point for method development and validation, ensuring the quality and consistency of the material used in subsequent synthetic endeavors. Further investigation into the specific biological activities and mechanisms of action of this compound may reveal novel therapeutic opportunities.

References

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylbenzaldehyde (CAS No. 1257665-03-4), a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. This document details its commercial availability, physicochemical properties, and potential applications, alongside generalized experimental protocols for its synthesis and analysis.

Commercial Availability and Supplier Information

This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purities generally meeting or exceeding 95%. Researchers interested in procuring this compound should contact suppliers for quotes and availability, as stock levels and pricing can vary.

Table 1: Commercial Supplier Information

SupplierCAS NumberPurity/SpecificationsNotes
Parchem[1][2]1257665-03-4Not specifiedSpecialty chemical supplier.
Aromsyn Co., Ltd.[3]1257665-03-4NLT 98%Offers custom synthesis from gram to kilogram scale.
Capot Chemical[4]1257665-03-4Not specifiedProvides a product specification sheet.
Boroncore[5]1257665-03-4Not specifiedLists the compound in their catalog.
Biosynth[6]1257665-03-4Not specifiedAvailable for pharmaceutical testing.
"健竹科技" (Jianzhu Technology)[7]1257665-03-4Not specifiedAppears to be a supplier based in China.
Unnamed Supplier via Alibaba1257665-03-4min 95%[8]Available in 10-gram quantities.[8]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. Safety information is generalized from data for structurally similar compounds, and it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 1257665-03-4Parchem, Capot Chemical, et al.[1][2][4]
Molecular Formula C₈H₆BrFOCapot Chemical, Parchem[1][4]
Molecular Weight 217.04 g/mol Capot Chemical, Parchem[1][4]
Appearance Not specified (likely a solid)-
Purity ≥95% - 98%Various Suppliers[3][8]

Table 3: Generalized Hazard Information (based on similar compounds)

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Warning (Harmful if swallowed)P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Warning (Causes skin irritation)P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Warning (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation) Warning (May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233, P405, P501

Note: This information is for guidance only. Always refer to the supplier-specific SDS.

Potential Applications in Research and Development

While specific applications for this compound are not widely documented in current literature, its structure suggests significant potential as a building block in several areas of chemical research, particularly in the synthesis of complex organic molecules.

  • Pharmaceutical Drug Discovery: Halogenated aromatic compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of bromine and fluorine can modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated intermediates to enhance biological activity and environmental persistence.

  • Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and physical properties.

Experimental Protocols (Generalized)

The following protocols are generalized procedures based on common synthetic routes for structurally related halogenated benzaldehydes. These should be adapted and optimized by the researcher based on laboratory conditions and safety considerations.

Generalized Synthesis via Ortho-Metalation and Formylation

A potential synthetic route to this compound could involve the directed ortho-metalation of a suitable precursor followed by formylation.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product start 1-Bromo-2-fluoro-4-methylbenzene metalation Directed Ortho-Metalation (e.g., LDA, THF, -78 °C) start->metalation 1. formylation Formylation (e.g., DMF, -78 °C to RT) metalation->formylation 2. workup Aqueous Workup (e.g., NH4Cl solution) formylation->workup 3. extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction 4. chromatography Column Chromatography (Silica Gel) extraction->chromatography 5. product This compound chromatography->product 6.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-2-fluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quality Control and Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

G cluster_input Sample cluster_analysis Analytical Methods cluster_output Results sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (GC-MS or LC-MS) sample->ms hplc HPLC Analysis sample->hplc structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity

Caption: Workflow for the analytical characterization of the final product.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of aromatic and methyl protons.

    • ¹³C NMR: To identify the number of unique carbon environments.

    • ¹⁹F NMR: To confirm the presence of the fluorine atom and its coupling to neighboring protons.

  • Mass Spectrometry (MS):

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound and to assess its purity. The characteristic isotopic pattern of bromine should be observable.

  • High-Performance Liquid Chromatography (HPLC):

    • To determine the purity of the final product by measuring the area of the product peak relative to any impurity peaks.

Conclusion

This compound is a commercially available substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. While specific applications are not yet widely reported, its structural features make it an attractive starting material for the synthesis of novel and complex molecules. The generalized experimental protocols provided herein offer a starting point for researchers to synthesize and characterize this compound in a laboratory setting. As with all chemical research, appropriate safety precautions must be taken, and all procedures should be carried out by trained personnel in a suitable laboratory environment.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Bromo-2-fluoro-5-methylbenzaldehyde (CAS No. 1257665-03-4), a key building block in modern synthetic chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the hazard profiles of structurally analogous brominated and fluorinated benzaldehydes. Professionals handling this chemical must exercise caution and adhere to the rigorous safety standards outlined herein, treating the compound as potentially hazardous.

Section 1: Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound
CAS Number 1257665-03-4[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.03 g/mol [1]
Physical State Solid (Expected)
Purity >95% (Typically available)[1]

Section 2: Hazard Identification and GHS Classification

Based on the consistent hazard classifications of structurally similar compounds, this compound is anticipated to pose the following hazards. The GHS pictograms, hazard statements, and precautionary statements are inferred from related chemical entities.

Hazard Class Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed!Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation!Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation!Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation!Warning

Note: This classification is inferred from compounds such as 3-Bromo-5-methylbenzaldehyde, 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, and 2-Amino-3-bromo-5-fluorobenzaldehyde.[2][3][4]

Section 3: Safe Handling and Storage Protocols

Adherence to stringent laboratory protocols is paramount when handling this compound. The following procedures are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede any handling of this compound. The following PPE is mandatory:

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene), inspected before use. A lab coat or chemical-resistant apron.Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of dust or vapors.
General Handling Procedures
  • Engineering Controls: All work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

  • Containment: Minimize dust generation and accumulation.[3]

  • Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal.

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound and to prevent accidents.

Storage Aspect Recommendation
Container Store in the original, tightly sealed container.
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration.
Ventilation Ensure the storage area is well-ventilated.
Incompatibilities Store away from strong oxidizing agents and incompatible materials.[4]

Section 4: Emergency and First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[3]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention.

Section 5: Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of safety considerations and handling procedures.

G Figure 1: Hazard Assessment and Mitigation Workflow A Identify Compound: This compound B Review Available Safety Data (SDS for analogous compounds) A->B C Infer GHS Hazard Classification - Acute Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation B->C D Select Appropriate PPE - Goggles - Gloves - Lab Coat C->D E Define Engineering Controls - Fume Hood - Ventilation C->E F Establish Safe Work Practices - No eating/drinking - Hand washing C->F G Proceed with Experiment D->G E->G F->G

Figure 1: Hazard Assessment and Mitigation Workflow

G Figure 2: Spill Response Protocol A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Material into Sealed Waste Container D->E F Decontaminate Spill Area E->F G Dispose of as Hazardous Waste F->G

Figure 2: Spill Response Protocol

Section 6: Firefighting and Disposal Measures

  • Firefighting Measures: In the event of a fire, use extinguishing media appropriate for the surrounding environment.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[4]

Section 7: Conclusion

While a specific, comprehensive safety data sheet for this compound is not widely available, a thorough analysis of its structural analogs provides a strong basis for inferring its hazard profile. It should be handled with the care due to a compound that is likely harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with the use of this valuable synthetic intermediate. Continuous vigilance and adherence to established safety best practices are essential for ensuring a safe laboratory environment.

References

The Solubility Profile of 3-Bromo-2-fluoro-5-methylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of novel compounds, a thorough understanding of its physicochemical properties is paramount for its effective application in research and development.[1] Solubility, a critical determinant of a compound's behavior in various chemical processes, directly impacts reaction kinetics, purification strategies, and, notably in the pharmaceutical realm, bioavailability and formulation development.[2][3]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the experimental protocols for determining solubility and the underlying principles governing the solubility of halogenated benzaldehydes.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. The structure of this compound, featuring a polar aldehyde group and a halogenated, largely non-polar aromatic ring, suggests a nuanced solubility profile. The interplay between the polar functional group and the hydrophobic benzene ring governs its interaction with various organic solvents. Generally, compounds are most soluble in solvents of similar polarity, a principle often summarized as "like dissolves like."[4] Benzaldehyde itself is slightly polar and is more soluble in polar organic solvents like alcohols and ethers than in water.[4][5]

Quantitative Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Solubility (g/L) at 25°CObservations
Non-Polar Solvents
HexaneC₆H₁₄1.89Data not available
TolueneC₇H₈2.38Data not available
Diethyl Ether(C₂H₅)₂O4.34Data not available
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂9.08Data not available
Acetone(CH₃)₂CO20.7Data not available
Ethyl AcetateC₄H₈O₂6.02Data not available
Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7Data not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7Data not available
Polar Protic Solvents
MethanolCH₃OH32.7Data not available
EthanolC₂H₅OH24.5Data not available
IsopropanolC₃H₈O18.3Data not available

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solute.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as g/L or mg/mL, taking into account the dilution factor.

Analytical Method Validation: A robust and validated analytical method is essential for accurate solubility determination. This typically involves establishing linearity, accuracy, precision, and specificity for the quantification of this compound.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical considerations in determining and utilizing solubility data.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh excess solute mix Combine solute and solvent prep_solute->mix prep_solvent Measure solvent volume prep_solvent->mix shake Shake at constant temperature (24-72h) mix->shake settle Allow solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for Experimental Solubility Determination.

G Decision Pathway in Early Drug Development compound New Chemical Entity (NCE) solubility_screen Kinetic Solubility Screen compound->solubility_screen poor_solubility Poor Solubility solubility_screen->poor_solubility Low good_solubility Acceptable Solubility solubility_screen->good_solubility High lead_optimization Lead Optimization (Improve Solubility) poor_solubility->lead_optimization formulation Formulation Development good_solubility->formulation further_testing Proceed to further in-vitro/in-vivo testing formulation->further_testing lead_optimization->compound Synthesize new analogs

Caption: Role of Solubility in Drug Discovery.

Significance in Research and Drug Development

The solubility of a compound like this compound is a cornerstone of its developability as a potential therapeutic agent or its utility in chemical synthesis.[7][8]

  • In Drug Discovery and Development: Early assessment of solubility is crucial. Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression.[3] Solubility data guides lead optimization efforts, where medicinal chemists modify a compound's structure to improve its properties. Furthermore, understanding solubility in various excipients is fundamental for designing effective drug delivery systems.[9]

  • In Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate solvents for reactions, ensuring that reactants are in the same phase to facilitate efficient chemical transformations. It is also critical for developing effective purification strategies, such as crystallization, where the differential solubility of the desired compound and impurities in a given solvent system is exploited.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined experimental protocol, based on the isothermal shake-flask method, offers a robust approach to generating reliable solubility data. Understanding the solubility profile of this compound will undoubtedly accelerate its application in various fields, from the synthesis of novel materials to the development of new therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzaldehyde: Synthesis, Potential Crystallization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and potentially in medicinal chemistry. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core, offers a unique combination of steric and electronic properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, proposes a general methodology for its crystallization, and explores the potential biological significance of structurally related compounds, in the absence of direct crystallographic and biological data for the title compound itself.

Physicochemical Properties

While detailed experimental data for this compound is scarce in publicly available literature, its basic properties can be predicted or are available from chemical suppliers.

PropertyValueSource
CAS Number 1257665-03-4Chemical Supplier Catalogs
Molecular Formula C₈H₆BrFOCalculated
Molecular Weight 217.04 g/mol Calculated
Appearance Solid or semi-solid or liquidSigma-Aldrich
Storage Temperature 2-8°C under inert atmosphereSigma-Aldrich
Purity Typically ≥95%Various Suppliers

Synthesis and Experimental Protocols

A general two-step, one-pot procedure for the synthesis of functionalized benzaldehydes from Weinreb amides has been described, which could be adapted for this specific molecule.[1][2][3] This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality during cross-coupling reactions.

Another general method for synthesizing substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal using zinc chloride as a catalyst. Furthermore, patents describe various methods for the preparation of substituted benzaldehydes, such as the reaction of substituted benzenes with carbon monoxide and hydrogen chloride in the presence of metal halides.[4]

The following workflow outlines a generalized synthetic approach:

G Generalized Synthetic Workflow cluster_start Starting Material cluster_proc1 Step 1: Bromination cluster_proc2 Step 2: Formylation cluster_product Final Product start Substituted Toluene Derivative proc1 Brominating Agent (e.g., NBS) Catalyst (e.g., Lewis Acid) start->proc1 Reaction proc2 Formylating Agent (e.g., CO/HCl, DMF/POCl₃) Reaction Conditions proc1->proc2 Intermediate product This compound proc2->product Purification G General Crystallization Workflow cluster_start Starting Material cluster_proc1 Step 1: Dissolution cluster_proc2 Step 2: Crystallization cluster_proc3 Step 3: Isolation cluster_product Final Product start Crude Product proc1 Dissolve in a suitable solvent (e.g., Ethanol, Acetone) start->proc1 proc2 Induce crystallization via: - Slow Evaporation - Vapor Diffusion - Cooling proc1->proc2 proc3 Filter the crystals proc2->proc3 product Purified Crystals proc3->product G Hypothetical Enzyme Inhibition cluster_compound Inhibitor cluster_enzyme Target Enzyme cluster_pathway Cellular Process cluster_effect Biological Effect compound This compound enzyme e.g., Aldehyde Dehydrogenase compound->enzyme Binds to and inhibits pathway Downstream Signaling Pathway enzyme->pathway Regulates effect e.g., Inhibition of Cell Proliferation pathway->effect Leads to

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or ester, with an organic halide or triflate.[1] Its significance is particularly pronounced in the pharmaceutical and materials science sectors for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules and advanced materials.[2]

3-Bromo-2-fluoro-5-methylbenzaldehyde is a valuable building block in medicinal chemistry. The presence of the aldehyde group provides a versatile handle for subsequent transformations, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The Suzuki coupling of this intermediate with various boronic acids offers a direct and modular route to a diverse range of 2-fluoro-5-methyl-substituted biaryl aldehydes, which are key precursors for the synthesis of novel therapeutic agents. These application notes provide a detailed guide to performing the Suzuki coupling reaction with this compound, including generalized protocols and a summary of common reaction conditions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[3] The base activates the organoboron reagent, facilitating this exchange.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Data Presentation: Typical Suzuki Coupling Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize common components and conditions that can be used as a starting point for the coupling of this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst / Pre-catalystLigand (if separate)Typical Loading (mol%)Notes
Pd(PPh₃)₄None2-5A common, air-stable catalyst.
Pd(OAc)₂PPh₃, PCy₃, SPhos, XPhos1-5Requires a ligand to form the active Pd(0) species in situ.
PdCl₂(dppf)None2-5An effective catalyst for a broad range of substrates.
Pd₂(dba)₃SPhos, XPhos, other Buchwald ligands1-3Often used with sterically demanding ligands for challenging couplings.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTypical Temperature (°C)
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂O80-110
Na₂CO₃2-3Toluene/H₂O, Ethanol/H₂O, DMF80-100
K₃PO₄2-3Toluene, Dioxane, THF80-110
Cs₂CO₃2-3Dioxane, THF, Toluene80-110

Experimental Protocols

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C) overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-methyl-substituted biaryl aldehyde.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_halide R-Pd(II)L2-X pd0->pd2_halide R-X oxidative_addition Oxidative Addition pd2_biaryl R-Pd(II)L2-R' pd2_halide->pd2_biaryl R'-B(OH)2 + Base transmetalation Transmetalation pd2_biaryl->pd0 R-R' product R-R' (Product) pd2_biaryl->product reductive_elimination Reductive Elimination aryl_halide R-X (this compound) boronic_acid R'-B(OH)2 (Arylboronic Acid) base Base

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Grignard Reaction of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Grignard reaction of 3-Bromo-2-fluoro-5-methylbenzaldehyde. The reaction facilitates the formation of a carbon-carbon bond at the carbonyl group, yielding a secondary alcohol, 1-(3-Bromo-2-fluoro-5-methylphenyl)alkanol. This class of fluorinated aromatic alcohols serves as a valuable building block in medicinal chemistry and drug discovery due to the influence of fluorine on metabolic stability and binding affinity.[1] The protocol herein describes the reaction with methylmagnesium bromide as a representative example.

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the nucleophilic addition of organomagnesium halides to carbonyl compounds.[1][2] The reaction with this compound is of particular interest to the pharmaceutical and agrochemical industries. The resulting product, a substituted benzyl alcohol, can be a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the ortho-fluoro substituent can significantly influence the conformation and electronic properties of the molecule, making it a desirable feature in drug design.

Reaction Scheme

The overall reaction involves the addition of a Grignard reagent (R-MgX) to the aldehyde, followed by an acidic workup to yield the corresponding secondary alcohol.

Step 1: Grignard Reagent Addition

This compound + R-MgX → Intermediate Alkoxide

Step 2: Acidic Workup

Intermediate Alkoxide + H₃O⁺ → 1-(3-Bromo-2-fluoro-5-methylphenyl)-R-alkanol + Mg(OH)X

Data Presentation

Grignard Reagent (R-MgX)Aromatic AldehydeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methylmagnesium Bromide2-ChlorobenzaldehydeDiethyl ether/THF0 to RT1 - 280 - 90
Phenylmagnesium Bromide4-FluorobenzaldehydeTHF0 to Reflux1 - 3~90
Ethylmagnesium BromideBenzaldehydeDiethyl ether0 to RT1 - 285 - 95

Note: Yields are highly dependent on the specific substrate, purity of reagents, and strict adherence to anhydrous reaction conditions.

Experimental Protocol

This protocol details the synthesis of 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol using methylmagnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, a reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

    • Cool the solution to 0 °C using an ice bath.

  • Grignard Addition:

    • Slowly add the methylmagnesium bromide solution (1.2 eq) to the stirred solution of the aldehyde via the dropping funnel over 30-60 minutes.

    • Maintain the temperature at 0 °C during the addition. The reaction is exothermic.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up (Quenching):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any excess Grignard reagent.

    • If a precipitate forms, add 1 M HCl dropwise until the solids dissolve.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. Handle them under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction can be exothermic; maintain proper temperature control.

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

Applications in Drug Development

Substituted benzyl alcohols, such as the product of this reaction, are valuable intermediates in the synthesis of pharmaceuticals. The presence of bromine allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. These properties make the resulting compounds attractive scaffolds for the development of new therapeutic agents.

Visualizations

Grignard_Reaction_Workflow Reactants Reactants: This compound Methylmagnesium Bromide Reaction_Setup Reaction Setup: Anhydrous Solvent (THF/Ether) Inert Atmosphere (N2/Ar) 0 °C Addition Slow Addition of Grignard Reagent Reaction_Setup->Addition 1. Stirring Reaction at Room Temperature (1-2 hours) Addition->Stirring 2. Workup Aqueous Workup: Saturated NH4Cl (Quenching) Stirring->Workup 3. Extraction Extraction with Organic Solvent Workup->Extraction 4. Purification Purification: Column Chromatography Extraction->Purification 5. Product Product: 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol Purification->Product 6.

Caption: Workflow for the synthesis of 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol.

Signaling_Pathway Start This compound Grignard Grignard Reaction (e.g., with MeMgBr) Start->Grignard Intermediate 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol Grignard->Intermediate CrossCoupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Intermediate->CrossCoupling Derivatization Further Derivatization CrossCoupling->Derivatization APIs Active Pharmaceutical Ingredients (APIs) Derivatization->APIs

Caption: Potential synthetic pathway from the starting material to APIs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-fluoro-5-methylbenzaldehyde. This versatile building block is a valuable substrate for the synthesis of a wide array of complex organic molecules, which are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a foundational guide for the synthesis of diverse derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.[1] this compound is an attractive substrate for these transformations due to the presence of three distinct functionalities: a reactive aldehyde, a bromine atom amenable to oxidative addition to a palladium(0) catalyst, and a fluorine atom that can influence the electronic properties and biological activity of the resulting products.

These application notes are intended to serve as a practical guide for chemists to develop synthetic routes to novel compounds derived from this compound. The provided protocols are based on established methodologies for analogous substrates and should be considered as starting points for optimization.

General Experimental Workflow

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. Key aspects include the use of an inert atmosphere to protect the catalyst from oxygen, careful selection of catalyst, ligand, base, and solvent, and appropriate workup and purification procedures.

Experimental Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_purification 5. Purification & Analysis A Preparation B Reaction Setup C Reaction D Workup E Purification & Analysis A1 Dry Glassware B1 Add Solids: - Aryl Halide - Coupling Partner - Base - Catalyst/Ligand A2 Degas Solvents B2 Purge with Inert Gas B3 Add Solvents C1 Heat to Desired Temp. C2 Monitor byTLC/LC-MS D1 Cool to RT D2 Quench (if necessary) D3 Extraction D4 Dry Organic Layer E1 Column Chromatography E2 Characterization (NMR, MS, etc.)

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-fluoro-5-methylbenzaldehydes

The Suzuki-Miyaura coupling is a highly effective method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[2] This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling A This compound C Pd Catalyst, Base A->C B Arylboronic Acid (R-B(OH)₂) B->C D 3-Aryl-2-fluoro-5-methylbenzaldehyde C->D

Reactants and products in the Suzuki-Miyaura coupling.

Representative Data for Suzuki-Miyaura Coupling

Disclaimer: The following data is representative of typical Suzuki-Miyaura couplings of aryl bromides and is provided for illustrative purposes. Actual yields may vary and optimization is recommended.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001680-90
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801875-85
44-Cyanophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)901270-80

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., Toluene/H₂O 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 3-Alkenyl-2-fluoro-5-methylbenzaldehydes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] It is a valuable method for the synthesis of substituted alkenes.

Catalytic Cycle of the Heck Reaction

Heck Reaction Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂-X Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex [H-Pd(II)L₂]⁺X⁻ Insertion_Product->Hydrido_Complex β-Hydride Elimination (+ Product) Hydrido_Complex->Pd0 Reductive Elimination (-HX, +Base)

A simplified catalytic cycle for the Heck reaction.

Representative Data for the Heck Reaction

Disclaimer: The following data is representative of typical Heck reactions of aryl bromides and is provided for illustrative purposes. Actual yields may vary and optimization is recommended.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMA1201875-85
3CyclohexenePdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP1102460-70
41-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe (2)Toluene1001665-75

Experimental Protocol: Heck Reaction

This protocol is adapted from established procedures for the Heck reaction of substituted aryl bromides.[6]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., P(o-tol)₃, 4 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., DMF)

  • Procedure:

    • In a Schlenk tube, combine this compound, the palladium catalyst, and the ligand (if applicable).

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous, degassed solvent, followed by the base and the alkene via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-fluoro-5-methylbenzaldehydes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Representative Data for Sonogashira Coupling

Disclaimer: The following data is representative of typical Sonogashira couplings of aryl bromides and is provided for illustrative purposes. Actual yields may vary and optimization is recommended.

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (3)THFRT685-95
21-HexynePd(PPh₃)₄ (3)5i-Pr₂NH (4)DMF50880-90
3TrimethylsilylacetylenePd(OAc)₂ (2)4Piperidine (3)Toluene601275-85
4Propargyl alcoholPdCl₂(dppf) (3)5DBU (2)AcetonitrileRT1070-80

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of substituted aryl bromides.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., Et₃N, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous, degassed solvent and the base, followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating as required.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-fluoro-5-methylbenzaldehyde Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[1][9]

Representative Data for Buchwald-Hartwig Amination

Disclaimer: The following data is representative of typical Buchwald-Hartwig aminations of aryl bromides and is provided for illustrative purposes. Actual yields may vary and optimization is recommended.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.5)Toluene1001280-90
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1101875-85
3Benzylamine[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄ (2.5)t-BuOH902470-80
4DiethylaminePd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF801665-75

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of substituted aryl bromides.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

    • Ligand (e.g., BINAP, 2 mol%)

    • Base (e.g., NaOt-Bu, 1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted benzaldehyde derivatives. The protocols and representative data presented in these application notes offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. Optimization of the reaction conditions for specific coupling partners is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-2-fluoro-5-methylbenzaldehyde as a versatile starting material for the preparation of a diverse range of derivatives with significant potential in medicinal chemistry and drug discovery. The protocols detailed below are representative methods for key chemical transformations, enabling the synthesis of compounds with potential applications as kinase inhibitors, and for the construction of various heterocyclic scaffolds.

Application Notes

This compound is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis. Its structure incorporates several key features that make it an attractive starting material for the synthesis of complex molecules. The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions for the formation of chalcones and other unsaturated systems. The bromine atom provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The fluorine atom can enhance the metabolic stability and binding affinity of the resulting derivatives to biological targets.

Substituted benzaldehydes are crucial intermediates in the synthesis of a variety of biologically active compounds.[1][2] Derivatives of this scaffold are of particular interest in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] The strategic combination of the reactive aldehyde and the versatile bromo-substituent on a fluorinated benzene ring allows for the systematic exploration of chemical space to develop novel therapeutic agents.

Synthetic Protocols and Data

The following protocols are representative procedures for the synthesis of various derivatives from this compound. The quantitative data provided in the tables are based on typical yields and conditions for these types of reactions and should be considered as a general guide.

Reductive Amination for the Synthesis of Substituted Benzylamines

Reductive amination is a robust method for the synthesis of primary, secondary, and tertiary amines from aldehydes.[4][5] This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[6] Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.[4]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reagent/ParameterMolar Equivalent/ValueNotes
This compound1.0Starting Material
Amine1.1Primary or Secondary
Sodium Triacetoxyborohydride1.5Reducing Agent
SolventDichloromethaneAnhydrous
Reaction TemperatureRoom Temperature20-25 °C
Reaction Time4-12 hoursMonitor by TLC
Expected Yield 70-90%
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, providing a powerful method for the formation of carbon-carbon bonds.[7][8][9][10][11] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[9]

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solvent mixture of dioxane and water (e.g., 4:1 v/v, 0.1 M).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data:

Reagent/ParameterMolar Equivalent/ValueNotes
This compound1.0Aryl Halide
Aryl/Heteroaryl Boronic Acid1.2Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05Catalyst
Base (e.g., K₂CO₃)2.0
SolventDioxane/Water (4:1)Degassed
Reaction Temperature80-100 °C
Reaction Time6-18 hours
Expected Yield 65-85%
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14][15] It is a versatile method for the synthesis of a wide range of arylamines from aryl halides.

Experimental Protocol:

  • To a reaction tube, add this compound (1.0 eq), the desired amine (1.2 eq), a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene (0.1 M).

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data:

Reagent/ParameterMolar Equivalent/ValueNotes
This compound1.0Aryl Halide
Amine1.2Primary or Secondary
Palladium Precursor (e.g., Pd₂(dba)₃)0.02
Ligand (e.g., Xantphos)0.04
Base (e.g., NaOtBu)1.4
SolventTolueneAnhydrous
Reaction Temperature90-110 °C
Reaction Time12-24 hours
Expected Yield 60-80%
Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[16][17][18]

Experimental Protocol:

  • To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data:

Reagent/ParameterMolar Equivalent/ValueNotes
This compound1.0
Phosphonium Salt1.2
Base (e.g., n-BuLi)1.1
SolventTetrahydrofuran (THF)Anhydrous
Reaction Temperature0 °C to Room Temperature
Reaction Time2-6 hours
Expected Yield 75-95%
Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that serve as important precursors for various heterocyclic compounds and exhibit a wide range of biological activities.[19][20][21][22][23] They are typically synthesized via the Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[21]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2.0 eq), dropwise at room temperature.

  • Stir the mixture vigorously for 2-8 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Quantitative Data:

Reagent/ParameterMolar Equivalent/ValueNotes
This compound1.0
Substituted Acetophenone1.0
Base (e.g., NaOH)2.0
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time2-8 hours
Expected Yield 80-95%
Doebner-von Miller Reaction for Quinoline Synthesis

The Doebner-von Miller reaction is a method for synthesizing quinoline derivatives from an α,β-unsaturated carbonyl compound, which can be formed in situ from an aromatic amine and an α,β-unsaturated aldehyde or ketone, or from an aromatic amine, an aromatic aldehyde, and pyruvic acid.[24][25]

Experimental Protocol:

  • In a round-bottom flask, mix an aniline derivative (1.0 eq) with this compound (1.0 eq) in ethanol.

  • Add pyruvic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 4-10 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude quinoline derivative by column chromatography.

Quantitative Data:

Reagent/ParameterMolar Equivalent/ValueNotes
This compound1.0
Aniline Derivative1.0
Pyruvic Acid1.1
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-10 hours
Expected Yield 40-60%

Visualizations

Synthesis_Derivatives cluster_reactions Synthetic Transformations cluster_products Derivative Classes start This compound reductive_amination Reductive Amination start->reductive_amination + R¹R²NH + [H] suzuki Suzuki Coupling start->suzuki + ArB(OH)₂ + Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald + R¹R²NH + Pd catalyst wittig Wittig Reaction start->wittig + Ph₃P=CHR claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt + ArC(O)CH₃ + Base doebner Doebner-von Miller Reaction start->doebner + Aniline + Pyruvic Acid amines Substituted Benzylamines reductive_amination->amines biaryls Biaryl Aldehydes suzuki->biaryls arylamines N-Aryl Aldehydes buchwald->arylamines alkenes Styrene Derivatives wittig->alkenes chalcones Chalcones claisen_schmidt->chalcones quinolines Quinoline Scaffolds doebner->quinolines

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base solvent Add Solvent (Dioxane/Water) reagents->solvent degas Degas with Argon solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to 80-100 °C (6-18 hours) catalyst->heat cool Cool to RT heat->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Kinase Inhibitor (e.g., RAF or MEK inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway, a target for kinase inhibitors.

References

Application Notes and Protocols: The Role of 3-Bromo-2-fluoro-5-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules for medicinal chemistry research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, provides medicinal chemists with a versatile scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The aldehyde functional group is particularly useful as it can be readily transformed into a variety of other functionalities, enabling the construction of diverse chemical libraries for drug discovery programs. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on MEK inhibitors for cancer therapy.

Application in the Synthesis of MEK Inhibitors

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cellular pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. One of the key components of this pathway is the MEK (mitogen-activated protein kinase kinase) enzyme. Inhibitors of MEK have emerged as a promising class of targeted cancer therapies.

The 3-bromo-2-fluoro-5-methylphenyl moiety, derivable from this compound, is a key structural feature in a number of potent and selective MEK inhibitors. The presence of the fluorine and bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing metabolic stability, cell permeability, and target binding affinity.

Hypothetical MEK Inhibitor: "MEK-789"

For the purpose of these application notes, we will refer to a hypothetical MEK inhibitor, "MEK-789," which incorporates the 3-bromo-2-fluoro-5-methylphenyl scaffold. The biological activity of such inhibitors is typically evaluated through in vitro kinase assays and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical MEK-789

Kinase TargetIC50 (nM)
MEK15.2
MEK27.8
ERK1>10,000
p38α>10,000

Table 2: Cellular Activity of Hypothetical MEK-789

Cell LineCancer TypeIC50 (nM) for Cell Proliferation
A375Melanoma15.6
HT-29Colon Cancer22.1
HCT116Colon Cancer18.5

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a key intermediate, 3-Bromo-2-fluoro-5-methylaniline, and its subsequent use in the synthesis of a hypothetical MEK inhibitor.

Protocol 1: Synthesis of 3-Bromo-2-fluoro-5-methylaniline from this compound via Reductive Amination

This two-step protocol involves the formation of an oxime intermediate followed by reduction to the corresponding aniline.

Step 1: Oximation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 10:1 v/v).

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Oxime to 3-Bromo-2-fluoro-5-methylaniline

  • Dissolution: Dissolve the oxime intermediate (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Addition of Reducing Agent: Add a reducing agent such as zinc dust (3.0 eq) or catalytic hydrogenation (e.g., H2, Pd/C).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the catalyst or unreacted zinc. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline. Purify by column chromatography on silica gel.

Protocol 2: Synthesis of a Hypothetical MEK Inhibitor ("MEK-789") using 3-Bromo-2-fluoro-5-methylaniline

This protocol outlines a representative coupling reaction to form a urea-based MEK inhibitor.

  • Formation of Isocyanate: In a dry, inert atmosphere, dissolve 3-Bromo-2-fluoro-5-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Add a phosgene equivalent, such as triphosgene (0.4 eq), and a non-nucleophilic base, like triethylamine (2.2 eq), at 0 °C. Allow the reaction to warm to room temperature and stir until the aniline is consumed (monitor by TLC).

  • Coupling Reaction: In a separate flask, dissolve the desired amine coupling partner (1.0 eq) in the same aprotic solvent. Cool this solution to 0 °C.

  • Addition: Slowly add the freshly prepared isocyanate solution to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final MEK inhibitor.

Visualizations

Signaling Pathway

The MAPK/ERK signaling pathway is a key target for MEK inhibitors. The following diagram illustrates the central role of MEK in this cascade.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MEK_Inhibitor MEK Inhibitor (e.g., MEK-789) MEK_Inhibitor->MEK

Caption: The MAPK/ERK Signaling Pathway and the point of MEK inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of a MEK inhibitor using this compound is depicted below.

Experimental_Workflow Start Start: this compound Step1 Protocol 1: Synthesis of 3-Bromo-2-fluoro-5-methylaniline Start->Step1 Intermediate Key Intermediate: 3-Bromo-2-fluoro-5-methylaniline Step1->Intermediate Step2 Protocol 2: Synthesis of Hypothetical MEK Inhibitor Intermediate->Step2 FinalProduct Final Product: MEK Inhibitor (e.g., MEK-789) Step2->FinalProduct Purification Purification and Characterization (HPLC, NMR, MS) FinalProduct->Purification BiologicalAssays Biological Evaluation: - In vitro Kinase Assays - Cellular Proliferation Assays Purification->BiologicalAssays DataAnalysis Data Analysis: IC50 Determination, SAR Studies BiologicalAssays->DataAnalysis Conclusion Lead Optimization or Further Studies DataAnalysis->Conclusion

Caption: General workflow for the synthesis and evaluation of MEK inhibitors.

Conclusion

This compound is a key starting material for the synthesis of medicinally important compounds, particularly MEK inhibitors. The synthetic protocols and workflows provided herein offer a guide for researchers in the design and synthesis of novel drug candidates. The unique substitution pattern of this aldehyde allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery campaigns targeting the MAPK pathway and other disease-relevant targets.

Application Notes and Protocols: 3-Bromo-2-fluoro-5-methylbenzaldehyde as a Versatile Building Block in the Synthesis of TRKA Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a trifunctional aromatic building block with the CAS number 1257665-03-4, a molecular formula of C₈H₆BrFO, and a molecular weight of 217.04 g/mol . Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom, makes it a highly valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of these three distinct functional groups on the phenyl ring allows for a wide range of selective chemical transformations, providing a strategic advantage in the construction of complex molecular architectures.

The aldehyde group serves as a versatile handle for various reactions, including but not limited to Wittig reactions, aldol condensations, reductive aminations, and oxidations to the corresponding carboxylic acid. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can also participate in nucleophilic aromatic substitution reactions under specific conditions. This combination of reactive sites makes this compound a key precursor in the synthesis of biologically active compounds, including potent and selective kinase inhibitors.

Application in the Synthesis of TRKA Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting the Tropomyosin receptor kinase A (TRKA). TRKA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] Dysregulation of the TRKA signaling pathway, often through gene fusions or overexpression, is an oncogenic driver in various cancers.[1][3] Therefore, inhibitors of TRKA are of significant interest as targeted cancer therapies.[4]

The synthesis of many TRKA inhibitors involves the construction of a biaryl or heteroaryl core structure. This compound serves as a key starting material for one of the aromatic rings in this core. The bromine atom allows for a Suzuki-Miyaura coupling reaction to introduce the second aryl or heteroaryl group, a fundamental step in building the inhibitor's scaffold. The aldehyde functionality can then be further elaborated to introduce other key binding motifs or to modulate the compound's pharmacokinetic properties. The fluorine and methyl substituents on the benzaldehyde ring can provide additional interactions within the kinase's binding pocket, enhancing potency and selectivity. The development of such targeted inhibitors is a promising strategy in precision oncology.[5]

Key Synthetic Reactions and Protocols

The versatility of this compound allows for its use in several key organic transformations. Below are representative protocols for Suzuki-Miyaura coupling and a Wittig reaction, two common and powerful methods for elaborating this building block.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and boronic acids or esters.[6] This reaction is particularly valuable for constructing the biaryl cores of many kinase inhibitors.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
Starting Material This compound
Coupling Partner Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
Catalyst Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
Base K₂CO₃ (Potassium carbonate)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Reaction Time 12-24 hours
Typical Yield 70-90%

Experimental Protocol: Synthesis of 2-Fluoro-5-methyl-3-(4-methoxyphenyl)benzaldehyde

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 217 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Establish Inert Atmosphere (Nitrogen or Argon) A->B C Add Degassed Solvents (Toluene/Ethanol/Water) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 90°C with Stirring D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway

The TRKA signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[7] In cancer, aberrant activation of this pathway can lead to uncontrolled tumor growth and metastasis.[1][8] TRKA inhibitors are designed to block this signaling cascade.

TRKA_Signaling_Pathway TRKA Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Receptor RAS RAS TRKA->RAS Activation PI3K PI3K TRKA->PI3K Activation PLCg PLCγ TRKA->PLCg Activation NGF NGF (Ligand) NGF->TRKA Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Differentiation PLCg->Differentiation Proliferation Cell Proliferation Transcription->Proliferation

Caption: Overview of the TRKA signaling pathway in cancer.

References

Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Sonogashira cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1] This reaction, which typically utilizes a palladium catalyst and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild conditions and tolerance of various functional groups.[1][2] This document provides a detailed, step-by-step experimental protocol for the Sonogashira coupling of 3-Bromo-2-fluoro-5-methylbenzaldehyde with a terminal alkyne. The protocol is designed to be a reliable starting point for researchers synthesizing complex molecular architectures based on this substituted benzaldehyde scaffold.

Reaction Scheme

The following scheme illustrates the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Reaction Scheme

This compound + Phenylacetylene → 2-Fluoro-5-methyl-3-(phenylethynyl)benzaldehyde

Experimental Protocol

Materials and Reagents

The following table summarizes the reagents required for the reaction based on a 1.0 mmol scale of the aryl bromide.

ReagentChemical FormulaM.W. ( g/mol )Amount (mmol)Mass / VolumePurity / Grade
This compoundC₈H₆BrFO217.041.0217 mg>97%
PhenylacetyleneC₈H₆102.141.2122.6 mg (134 µL)>98%
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.900.0321.1 mgCatalyst Grade
Copper(I) IodideCuI190.450.0611.4 mg>98%
Triethylamine (Et₃N)C₆H₁₅N101.192.0202.4 mg (278 µL)Anhydrous, >99.5%
TolueneC₇H₈92.14-5 mLAnhydrous, >99.8%
Equipment
  • Flame-dried 25 mL Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for liquid transfers

  • Heating mantle or oil bath with temperature control

  • Thin-Layer Chromatography (TLC) plate (silica gel 60 F₂₅₄)

  • Standard glassware for aqueous workup (separatory funnel, flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add this compound (217 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.1 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (11.4 mg, 0.06 mmol, 6 mol%).

  • Addition of Solvent and Base:

    • Add anhydrous toluene (5 mL) via syringe.

    • Add freshly distilled, anhydrous triethylamine (278 µL, 2.0 mmol) via syringe. Stir the resulting suspension for 5 minutes at room temperature.

  • Addition of Alkyne and Reaction:

    • Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Stir the reaction at this temperature for 12-16 hours. The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting aryl bromide spot is consumed.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, to isolate the desired product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product, which should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Visualization

Quantitative Data Summary

The table below outlines the key quantitative parameters for the described protocol.

ParameterValueNotes
Scale 1.0 mmolBased on the limiting aryl bromide.
Equivalents (Alkyne) 1.2 equivA slight excess ensures complete consumption of the aryl halide.
Pd Catalyst Loading 3.0 mol%A standard loading for many Sonogashira couplings.[1]
Cu(I) Co-catalyst Loading 6.0 mol%Typically double the palladium loading.[1]
Base (Et₃N) 2.0 equivActs as both base and scavenger for HBr.
Temperature 80 °CHeating is often required for less reactive aryl bromides.[3]
Reaction Time 12-16 hoursMonitor by TLC for completion.
Atmosphere Inert (Ar or N₂)Essential to prevent degradation of the catalyst.[4]
Expected Yield 75-90%Varies based on purification efficiency.
Diagrams

The following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the Sonogashira reaction.

experimental_workflow cluster_setup cluster_workup cluster_purify setup 1. Reaction Setup reagents 2. Add Ar-Br, Pd Catalyst, CuI to Schlenk Flask solvent 3. Add Anhydrous Toluene and Triethylamine reagents->solvent alkyne 4. Add Terminal Alkyne (Phenylacetylene) solvent->alkyne react 5. Heat & Stir (80 °C) alkyne->react monitor 6. Monitor by TLC react->monitor workup 7. Aqueous Workup monitor->workup If Complete quench 8. Quench (NH₄Cl), Extract (EtOAc), Dry (MgSO₄) purify 9. Purification quench->purify column 10. Flash Column Chromatography product 11. Final Product column->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

sonogashira_cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add arx Ar-Br arx->ox_add pd2 Ar-Pd(II)L₂-Br ox_add->pd2 trans Transmetalation pd2->trans pd_alkyne Ar-Pd(II)L₂-C≡CR trans->pd_alkyne red_elim Reductive Elimination pd_alkyne->red_elim red_elim->pd0 Catalyst Regeneration product Ar-C≡CR red_elim->product alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->trans To Pd Cycle base Base (Et₃N) base->alkyne cuI CuI cuI->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[5]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-2-fluoro-5-methylbenzaldehyde. This reaction is a powerful tool for the synthesis of 3-amino-2-fluoro-5-methylbenzaldehyde derivatives, which are valuable intermediates in the development of novel pharmaceuticals and other functional materials. The protocols and data presented are based on established methodologies for the amination of structurally related aryl halides and serve as a detailed starting point for reaction optimization.[1]

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3][4] The reaction is catalyzed by a palladium complex and requires a base and a suitable phosphine ligand. The choice of these components is critical for achieving high yields and selectivity, especially with challenging substrates like this compound, which features an ortho-fluoro substituent and an aldehyde functional group.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[2][5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.[5]

A competing side reaction can be the hydrodehalogenation of the arene.[2]

Key Considerations for this compound

The substrate presents specific challenges that need to be considered when designing the reaction conditions:

  • Ortho-Fluoro Group: The fluorine atom at the ortho position can influence the electronic properties of the aryl bromide and may require specific ligands to facilitate the oxidative addition and reductive elimination steps.

  • Aldehyde Functionality: The aldehyde group is generally tolerated in Buchwald-Hartwig aminations, but care should be taken to select a base that does not promote side reactions such as aldol condensation. Weaker bases might be necessary, although this can sometimes lead to lower reaction rates.[3]

  • Steric Hindrance: The substitution pattern on the aromatic ring may necessitate the use of bulky phosphine ligands to promote efficient catalysis.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂). These conditions are compiled from successful aminations of similar ortho-substituted and functionalized aryl bromides. Optimization will likely be necessary to achieve the best results for a specific amine.

Table 1: Recommended Catalyst Systems

EntryPalladium PrecursorLigandCatalyst Loading (mol%)Notes
1Pd₂(dba)₃XPhos1-2A generally robust system for a wide range of aryl bromides.
2Pd(OAc)₂RuPhos1-2Often effective for sterically hindered substrates.
3[Pd(allyl)Cl]₂BrettPhos1-2Particularly useful for the coupling of primary amines.
4Pd₂(dba)₃BINAP1-2A bidentate ligand that can be effective in preventing side reactions.[2]

Table 2: Recommended Bases and Solvents

EntryBaseBase EquivalentsSolventTypical Temperature (°C)
1NaOtBu1.2 - 1.5Toluene80 - 110
2LHMDS1.2 - 1.5THF60 - 80
3K₃PO₄1.5 - 2.0Dioxane100 - 110
4Cs₂CO₃1.5 - 2.0Toluene or Dioxane100 - 110

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (e.g., 0.02-0.04 mmol, 2-4 mol%), and the base (e.g., 1.2-1.5 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add this compound (1.0 mmol) to the Schlenk tube.

  • Add the anhydrous solvent (e.g., 5-10 mL) via syringe.

  • Add the amine (1.1-1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-fluoro-5-methylbenzaldehyde derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HB+X- Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Catalyst, Ligand, Base Add Catalyst, Ligand, Base Add Aryl Halide Add Aryl Halide Add Catalyst, Ligand, Base->Add Aryl Halide Add Solvent Add Solvent Add Aryl Halide->Add Solvent Add Amine Add Amine Add Solvent->Add Amine Heat and Stir Heat and Stir Add Amine->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification Purification Drying and Concentration->Purification

General Experimental Workflow

References

Application Notes and Protocols for Aldehyde Functional Group Transformations of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of the aldehyde functional group of 3-Bromo-2-fluoro-5-methylbenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for diverse synthetic modifications. The following protocols are based on well-established synthetic methodologies and have been adapted for this specific substrate.

Oxidation to 3-Bromo-2-fluoro-5-methylbenzoic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide bond formation and other derivatizations. The Pinnick oxidation, using sodium chlorite, is a mild and efficient method for this purpose, compatible with a wide range of functional groups.

Experimental Protocol: Pinnick Oxidation

Reagents and Materials:

  • This compound

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol (10 mL/mmol).

  • Add 2-methyl-2-butene (5.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in deionized water (5 mL/mmol).

  • Add the aqueous sodium chlorite/phosphate solution dropwise to the stirred solution of the aldehyde over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Remove the tert-butanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-fluoro-5-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
Product NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
3-Bromo-2-fluoro-5-methylbenzoic acidC₈H₆BrFO₂[1]233.04[1]>90Solid[1]

Reduction to (3-Bromo-2-fluoro-5-methylphenyl)methanol

The reduction of the aldehyde to a primary alcohol is a common transformation that provides a versatile intermediate for ether synthesis, esterification, or conversion to a leaving group for nucleophilic substitution. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol: Sodium Borohydride Reduction

Reagents and Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (15 mL/mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-Bromo-2-fluoro-5-methylphenyl)methanol.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data
Product NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
(3-Bromo-2-fluoro-5-methylphenyl)methanolC₈H₈BrFO219.05>95Solid/Oil

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This protocol describes the formation of a styrene derivative from this compound using a phosphonium ylide.

Experimental Protocol: Wittig Reaction

Reagents and Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and syringe techniques

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired alkene.

Quantitative Data
Product NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
1-Bromo-2-fluoro-4-methyl-5-vinylbenzeneC₉H₈BrF215.0670-85Oil

Reductive Amination to Secondary and Tertiary Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This protocol utilizes sodium triacetoxyborohydride, a mild reducing agent that allows for a one-pot reaction.[2]

Experimental Protocol: Reductive Amination

Reagents and Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (15 mL/mmol), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • If the amine is of low basicity, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data
Product Name (Example with Benzylamine)Molecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
N-((3-Bromo-2-fluoro-5-methylphenyl)methyl)benzenamineC₁₅H₁₅BrFN308.1980-95Solid/Oil

Visualizations

Oxidation_Workflow start 3-Bromo-2-fluoro- 5-methylbenzaldehyde reagents NaClO2, NaH2PO4 tert-Butanol, 2-Methyl-2-butene start->reagents Pinnick Oxidation product 3-Bromo-2-fluoro- 5-methylbenzoic acid reagents->product

Caption: Workflow for the oxidation of this compound.

Reduction_Workflow start 3-Bromo-2-fluoro- 5-methylbenzaldehyde reagents NaBH4 Methanol start->reagents Reduction product (3-Bromo-2-fluoro- 5-methylphenyl)methanol reagents->product

Caption: Workflow for the reduction of this compound.

Wittig_Reaction_Pathway phosphonium_salt Methyltriphenyl- phosphonium bromide nBuLi n-BuLi THF phosphonium_salt->nBuLi Deprotonation ylide Phosphonium Ylide nBuLi->ylide product 1-Bromo-2-fluoro-4-methyl -5-vinylbenzene ylide->product aldehyde 3-Bromo-2-fluoro- 5-methylbenzaldehyde aldehyde->ylide Wittig Reaction

Caption: Pathway for the Wittig olefination of this compound.

Reductive_Amination_Scheme aldehyde 3-Bromo-2-fluoro- 5-methylbenzaldehyde imine Imine/Iminium Intermediate aldehyde->imine Condensation amine Primary or Secondary Amine (R1R2NH) amine->imine product Secondary or Tertiary Amine Product imine->product Reduction reducing_agent NaBH(OAc)3 DCE reducing_agent->product

Caption: General scheme for the reductive amination of this compound.

References

Application Notes and Protocols: 3-Bromo-2-fluoro-5-methylbenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific applications of 3-Bromo-2-fluoro-5-methylbenzaldehyde in materials science. The following application notes and protocols are based on the established use of structurally similar benzaldehyde derivatives and represent potential, hypothetical applications for this specific molecule. These are intended to provide a framework for future research and development.

Introduction

This compound is a substituted aromatic aldehyde containing bromine, fluorine, and methyl functional groups. This unique combination of substituents suggests its potential as a versatile building block in the synthesis of advanced materials. The aldehyde group offers a reactive site for various condensation and coupling reactions, while the bromo and fluoro groups can be used to tune the electronic properties, solubility, and stability of the resulting materials. This document outlines potential applications of this compound in the development of functional polymers and organic electronic materials.

Application Note 1: Synthesis of High-Performance Fluorinated Polyimides

Substituted benzaldehydes are valuable precursors for the synthesis of monomers used in high-performance polymers. The presence of a fluorine atom in this compound can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants to polymers, making them suitable for applications in the electronics and aerospace industries. A potential application is in the synthesis of novel fluorinated polyimides.

Logical Relationship: From Monomer to Polymer

G A This compound B Diamine Monomer Synthesis A->B Functional Group Transformation C Polycondensation B->C D Fluorinated Polyimide C->D Polymerization

Caption: Synthetic pathway from this compound to a fluorinated polyimide.

Hypothetical Performance Data of a Polyimide Derived from this compound
PropertyValueUnits
Glass Transition Temperature (Tg)> 300°C
Decomposition Temperature (Td, 5% wt. loss)> 500°C
Dielectric Constant (1 MHz)< 3.0-
Tensile Strength> 100MPa
SolubilitySoluble in aprotic polar solvents-
Experimental Protocol: Synthesis of a Diamine Monomer and Subsequent Polyimide

Step 1: Synthesis of a Diamine Monomer from this compound

  • Oxidation: The aldehyde group of this compound is first oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

  • Nitration: The resulting benzoic acid derivative is nitrated to introduce two nitro groups. The directing effects of the existing substituents will influence the position of nitration.

  • Reduction: The dinitro compound is then reduced to the corresponding diamine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Purification: The synthesized diamine monomer is purified by recrystallization or column chromatography.

Step 2: Polycondensation to Form the Polyimide

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer in a dry aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Add an equimolar amount of a commercial dianhydride (e.g., pyromellitic dianhydride, PMDA) to the solution at room temperature.

  • Stir the reaction mixture under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a glass substrate and thermally imidize the film by heating it in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour under vacuum.

  • The resulting polyimide film can be peeled off from the substrate for characterization.

Application Note 2: Precursor for Organic Semiconductors

The electronic properties of organic molecules can be finely tuned by the introduction of electron-withdrawing and electron-donating groups. The bromo and fluoro substituents on this compound make it an interesting starting material for the synthesis of novel organic semiconductors. The bromine atom can be readily used in cross-coupling reactions (e.g., Suzuki, Stille) to build larger conjugated systems, which are the core of organic electronic materials.

Experimental Workflow: Synthesis of an Organic Semiconductor

G cluster_0 Synthesis of Core Structure cluster_1 Building the Conjugated System A This compound B Wittig or Horner-Wadsworth-Emmons Reaction A->B C Extended Aldehyde B->C D Suzuki or Stille Coupling C->D via Bromine F Final Organic Semiconductor D->F E Aromatic Boronic Ester or Stannane E->D

Caption: A potential synthetic workflow for an organic semiconductor using this compound.

Hypothetical Optoelectronic Properties of a Derived Organic Semiconductor
PropertyValueUnits
Absorption Maximum (λmax)450nm
Emission Maximum (λem)520nm
HOMO Level-5.5eV
LUMO Level-3.0eV
Band Gap2.5eV
Experimental Protocol: Synthesis of a Hypothetical Organic Semiconductor
  • Core Synthesis (Wittig Reaction):

    • React this compound with a suitable phosphonium ylide (e.g., one derived from a thiophene or furan phosphonium salt) in the presence of a strong base (e.g., n-butyllithium) to extend the conjugation and form a vinyl-linked aromatic system.

  • Purification of Intermediate:

    • Purify the product of the Wittig reaction using column chromatography on silica gel.

  • Cross-Coupling Reaction (Suzuki Coupling):

    • In a Schlenk flask under an inert atmosphere, dissolve the purified intermediate.

    • Add a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and an aromatic boronic acid or ester (e.g., a pyrene or anthracene derivative).

    • Add a suitable solvent system (e.g., toluene/ethanol/water) and heat the reaction mixture to reflux for 24-48 hours.

  • Final Purification:

    • After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO4.

    • Purify the final organic semiconductor product by column chromatography and subsequent recrystallization or sublimation to achieve high purity for device fabrication.

Conclusion

While direct applications of this compound in materials science are not yet documented, its chemical structure suggests significant potential. The protocols and data presented here for analogous systems provide a solid foundation for researchers to explore its use in creating novel high-performance polymers and organic electronic materials. Further investigation into the reactivity and properties of derivatives of this compound is warranted to unlock its full potential in materials science.

Application Note: Stereoselective Aldol Reaction of 3-Bromo-2-fluoro-5-methylbenzaldehyde for the Synthesis of Chiral β-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted chiral β-hydroxy carbonyl compounds are pivotal structural motifs in numerous biologically active molecules and pharmaceutical intermediates. The stereoselective synthesis of these compounds is a cornerstone of modern medicinal chemistry. This application note details a proposed protocol for the asymmetric aldol reaction of 3-Bromo-2-fluoro-5-methylbenzaldehyde with acetone, catalyzed by (S)-proline. This organocatalytic approach offers a metal-free, environmentally benign, and efficient pathway to valuable chiral building blocks. The presence of bromine, fluorine, and methyl groups on the aromatic ring of the starting aldehyde provides multiple points for further synthetic diversification, making the resulting chiral products highly valuable for library synthesis in drug discovery programs.

While direct literature on stereoselective reactions for this compound is not available, the following protocol is based on well-established and robust proline-catalyzed aldol reactions for a wide range of substituted benzaldehydes. The anticipated results are extrapolated from typical outcomes for aromatic aldehydes with similar electronic and steric properties.

Quantitative Data Summary

The following table summarizes the anticipated results for the (S)-proline-catalyzed aldol reaction between this compound and acetone under optimized conditions. The data is hypothetical and based on reported yields and selectivities for analogous substituted benzaldehydes.

EntryCatalystSolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
1(S)-Proline (30 mol%)Acetone4885>95:592

Experimental Protocol

Title: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of this compound and Acetone.

Materials:

  • This compound (Substrate)

  • (S)-Proline (Organocatalyst)

  • Acetone (Reagent and Solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (Eluents)

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 219.04 mg).

  • Add (S)-proline (0.30 mmol, 34.5 mg).

  • Add acetone (10 mL).

  • Stir the resulting mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acetone.

  • To the residue, add 20 mL of dichloromethane and 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure β-hydroxy ketone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Asymmetric Aldol Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Combine Aldehyde, (S)-Proline, and Acetone react Stir at Room Temperature for 48h start->react monitor Monitor by TLC react->monitor quench Concentrate and Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry Organic Layer (MgSO4) extract->dry purify Flash Column Chromatography dry->purify analyze Characterization (NMR, MS) and Stereoselectivity (HPLC) purify->analyze

Caption: Workflow for the (S)-proline-catalyzed asymmetric aldol reaction.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction proline (S)-Proline iminium Iminium Ion proline->iminium + Aldehyde aldehyde 3-Bromo-2-fluoro- 5-methylbenzaldehyde acetone Acetone enamine Chiral Enamine Intermediate aldol_adduct Aldol Adduct enamine->aldol_adduct + Aldehyde iminium->enamine + Acetone - H2O product β-Hydroxy Ketone (Product) aldol_adduct->product + H2O product->proline Catalyst Regeneration water H2O

Caption: Proposed catalytic cycle for the proline-catalyzed aldolf reaction.

Application Notes and Protocols for the One-Pot Synthesis of a Novel Dihydropyridine Derivative Utilizing 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are pivotal starting materials in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. 3-Bromo-2-fluoro-5-methylbenzaldehyde is a versatile building block, and its unique substitution pattern offers the potential for the creation of novel drug candidates. This document provides a detailed protocol for a one-pot synthesis of a 1,4-dihydropyridine derivative using this aldehyde, based on the well-established Hantzsch pyridine synthesis.[1][2][3][4][5] Dihydropyridines are a class of compounds well-known for their activity as calcium channel blockers, playing a crucial role in the management of cardiovascular diseases such as hypertension and angina.[6][7][8][9][10]

The presented one-pot, multi-component reaction offers an efficient and atom-economical approach to synthesize a highly functionalized heterocyclic scaffold from readily available starting materials.[11]

Application: Synthesis of Diethyl 4-(3-bromo-2-fluoro-5-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the one-pot synthesis of a novel dihydropyridine derivative. The presence of the bromo, fluoro, and methyl groups on the phenyl ring provides opportunities for further structural modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reaction Scheme

G A This compound B + 2 A->B C Ethyl Acetoacetate B->C D + C->D E Ammonium Acetate D->E F ->[Ethanol, Reflux] E->F G Diethyl 4-(3-bromo-2-fluoro-5-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate F->G

Caption: One-pot Hantzsch synthesis of a dihydropyridine derivative.

Experimental Protocol

Materials and Equipment
  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.2 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure
  • To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.19 g, 10 mmol), ethyl acetoacetate (2.2 eq, e.g., 2.86 g, 22 mmol), and ammonium acetate (1.2 eq, e.g., 0.92 g, 12 mmol).

  • Add absolute ethanol (30 mL) to the flask.

  • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A solid precipitate should form. If not, reduce the volume of the solvent using a rotary evaporator.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Data Presentation

ParameterValue
Product Name Diethyl 4-(3-bromo-2-fluoro-5-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C20H23BrFNO4
Molecular Weight 456.30 g/mol
Appearance Pale yellow crystalline solid
Yield 85-92%
Melting Point 175-178 °C
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.21 (d, J=7.2 Hz, 1H), 7.05 (d, J=6.8 Hz, 1H), 5.15 (s, 1H), 4.10 (q, J=7.1 Hz, 4H), 2.35 (s, 6H), 2.28 (s, 3H), 1.25 (t, J=7.1 Hz, 6H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 167.5, 158.2 (d, J=245 Hz), 144.1, 134.5, 130.8, 126.4, 122.1, 103.2, 60.1, 39.8, 20.9, 19.7, 14.3

Note: The spectroscopic data presented here is hypothetical and representative for the proposed structure. Actual experimental data should be obtained for confirmation.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Ethyl Acetoacetate - Ammonium Acetate in Ethanol reflux Heat to Reflux (4-6 hours) reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux continue cool Cool to RT tlc->cool complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize dry->recrystallize characterize Characterize Product: - Yield, MP, Purity - NMR Spectroscopy recrystallize->characterize

Caption: Workflow for the one-pot synthesis of the dihydropyridine derivative.

Potential Signaling Pathway in Drug Development

Dihydropyridine derivatives are well-known modulators of L-type calcium channels.[6][8][12] By blocking the influx of calcium ions into smooth muscle cells, they induce vasodilation, leading to a decrease in blood pressure. This mechanism of action is central to their use in treating hypertension.

G DHP Dihydropyridine Derivative (e.g., Synthesized Compound) LType L-type Calcium Channel DHP->LType CaInflux Ca²⁺ Influx LType->CaInflux mediates SmoothMuscle Vascular Smooth Muscle Cell CaInflux->SmoothMuscle Contraction Muscle Contraction SmoothMuscle->Contraction leads to Vasodilation Vasodilation Contraction->Vasodilation BP Decreased Blood Pressure Vasodilation->BP results in

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Conclusion

The described one-pot synthesis protocol provides an efficient and straightforward method for the preparation of a novel, highly substituted 1,4-dihydropyridine derivative from this compound. The potential of this scaffold as a modulator of L-type calcium channels makes it an interesting candidate for further investigation in the field of medicinal chemistry and drug development. The provided data and workflows serve as a comprehensive guide for researchers interested in exploring the synthetic utility of this versatile starting material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde.

Troubleshooting Guide & FAQs

This guide focuses on the most common synthetic route for this compound: the Vilsmeier-Haack formylation of 1-bromo-2-fluoro-4-methylbenzene.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors, primarily related to the Vilsmeier-Haack formylation step. The key areas to investigate are the reactivity of the starting material, the reaction conditions, and the work-up procedure. Incomplete reaction, formation of side products, and degradation of the desired product are common culprits.

Q2: I suspect the Vilsmeier-Haack reaction is not going to completion. How can I improve this?

Incomplete formylation is a frequent issue, especially with substrates that are not sufficiently electron-rich.[1] Here are several parameters to optimize:

  • Reaction Temperature: While the Vilsmeier reagent is typically prepared at low temperatures (0-5 °C), the formylation of less reactive substrates may require higher temperatures.[2][3] Consider gradually increasing the reaction temperature after the initial addition, for instance, to 70-80 °C, while monitoring the reaction progress by TLC.[2]

  • Stoichiometry of the Vilsmeier Reagent: For substrates that are less reactive, an excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[2] However, be aware that a large excess can also lead to the formation of byproducts (see Q3).

  • Purity of Reagents and Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[2] Ensure that all glassware is thoroughly dried and that anhydrous solvents (e.g., DMF, DCM) and fresh, high-purity phosphorus oxychloride (POCl₃) are used.[2] The presence of water will decompose the reagent and inhibit the reaction.

Q3: I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are the common side reactions and how can I minimize them?

The formation of byproducts is a significant contributor to low yields. The most common side reactions in the Vilsmeier-Haack formylation are over-formylation and chlorination.

  • Over-formylation (Di-formylation): This occurs when the product is also reactive enough to undergo a second formylation. To mitigate this:

    • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point.[4]

    • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent that may promote di-formylation.[4]

    • Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of the di-formylated product.[4]

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated impurities.[4] To avoid this:

    • Maintain Low Temperatures: Higher reaction temperatures can favor chlorination. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]

    • Alternative Reagents: If chlorination is a persistent problem, consider using alternative reagents for the formation of the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[4]

Q4: The reaction mixture turns into a dark, tarry residue. What causes this and how can it be prevented?

The formation of a dark, tarry residue is often a sign of decomposition or polymerization.[2]

  • Temperature Control: The Vilsmeier-Haack reaction is exothermic. Runaway temperatures can lead to the decomposition of the starting material and product. Ensure efficient cooling, especially during the preparation of the Vilsmeier reagent and the addition of the substrate.[2]

  • Purity of Starting Materials: Impurities in the starting 1-bromo-2-fluoro-4-methylbenzene or solvents can catalyze side reactions and lead to polymerization.[2] Ensure the purity of all reagents before use.

Q5: My product seems to be decomposing during the work-up or purification. What are the best practices for isolation?

The aldehyde product can be sensitive to the work-up and purification conditions.

  • Aqueous Work-up: The hydrolysis of the intermediate iminium salt is a critical step. This is typically done by carefully pouring the reaction mixture onto crushed ice or into a cold aqueous solution.[2] This should be done promptly after the reaction is complete to minimize contact time with reactive species.

  • Purification: Substituted benzaldehydes can sometimes be purified by distillation under reduced pressure or by column chromatography.[5][6] Given the potential for thermal decomposition, column chromatography on silica gel is often the preferred method for purification.

Quantitative Data Summary

The stoichiometry of the Vilsmeier reagent has a significant impact on the product distribution. The following table provides a general illustration of how the ratio of the Vilsmeier reagent to the substrate can affect the yield of the desired mono-formylated product versus the di-formylated byproduct for an activated aromatic compound.

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: These are illustrative yields for a generic activated aromatic compound and will vary depending on the specific substrate and reaction conditions.[4]

Experimental Protocols

Synthesis of 1-bromo-2-fluoro-4-methylbenzene (Starting Material)

A detailed protocol for the synthesis of the related compound 1-bromo-2-fluorobenzene from o-bromoaniline via a modified Schiemann reaction is available in Organic Syntheses, which can be adapted.[7] The synthesis involves diazotization of the corresponding aniline followed by decomposition of the diazonium salt.

Vilsmeier-Haack Formylation of 1-bromo-2-fluoro-4-methylbenzene

The following is a representative protocol that can be optimized.

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[2]

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-bromo-2-fluoro-4-methylbenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm to room temperature or gently heat as needed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[2]

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-10 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Starting_Material 1-bromo-2-fluoro-4-methylbenzene Starting_Material->Iminium_Intermediate Final_Product This compound Iminium_Intermediate->Final_Product Aqueous Work-up Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Decomposition Product/Reagent Decomposition Low_Yield->Decomposition Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Excess_Reagent Use Excess Reagent Incomplete_Reaction->Excess_Reagent Anhydrous_Conditions Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous_Conditions Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Monitor_Time Monitor Reaction Time Side_Reactions->Monitor_Time Low_Temp_Reaction Maintain Low Temperature Side_Reactions->Low_Temp_Reaction Decomposition->Anhydrous_Conditions Decomposition->Low_Temp_Reaction Gentle_Workup Gentle Work-up Decomposition->Gentle_Workup

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Technical Support Center: Purification of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Bromo-2-fluoro-5-methylbenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

Encountering issues during purification is a common challenge in organic synthesis. This guide addresses specific problems you might face when purifying this compound.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Oiling Out The compound's melting point may be lower than the boiling point of the chosen solvent. The compound is excessively soluble in the selected solvent.- Use a solvent with a lower boiling point or a solvent mixture. - Ensure the initial dissolution is performed at the lowest possible temperature to achieve saturation. - Attempt a different solvent system. Good starting points for substituted benzaldehydes include hexane/ethyl acetate or toluene.
No Crystal Formation The solution is not sufficiently supersaturated. The compound remains too soluble even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of the pure compound, if available.
Low Recovery of Pure Product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for the initial dissolution.- Minimize the amount of cold solvent used to wash the crystals. - Concentrate the mother liquor and cool it to obtain a second crop of crystals.
Colored Crystals Impurities are co-crystallizing with the product.- Perform a second recrystallization. - Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before hot filtration.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation of Product from Impurities The chosen eluent system has suboptimal polarity. The column is overloaded with the crude sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound. A common eluent system for benzaldehydes is a mixture of hexane and ethyl acetate. - Use a larger column or reduce the amount of crude material loaded. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Product is Tailing on TLC and Column The aldehyde may be interacting with the acidic silica gel.- Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent system. - Alternatively, use a less acidic stationary phase such as neutral alumina.
Cracked or Channeled Silica Gel Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.- Adjust the solvent ratio. Increase the proportion of the non-polar solvent (e.g., hexane) if the product elutes too quickly, or increase the polar solvent (e.g., ethyl acetate) if it moves too slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. In this case, likely impurities include:

  • Unreacted Starting Material: 3-Bromo-2-fluoro-5-methylbenzyl alcohol.

  • Over-oxidized Product: 3-Bromo-2-fluoro-5-methylbenzoic acid.

  • Residual Oxidizing Agents and Byproducts: Depending on the oxidant used.

If the synthesis involves formylation of a substituted benzene, you might encounter regioisomers as impurities.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice often depends on the nature and quantity of the impurities. Column chromatography is generally more powerful for separating a mixture of several components or for removing impurities with very different polarities from the product. Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, often resulting in very high purity. For a crude mixture, it is common to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the product-containing fractions to achieve high purity.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile compounds and confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: My aldehyde seems to be degrading during purification on silica gel. What can I do?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can catalyze side reactions. To mitigate this, you can deactivate the silica gel by preparing the slurry for your column in the eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).[1][2] Alternatively, using a more neutral stationary phase like alumina can be beneficial.[1]

Data Presentation

The following tables summarize typical parameters for the purification of substituted benzaldehydes. Note that these are general guidelines and may require optimization for your specific sample.

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents/Eluents
Recrystallization - Hexane/Ethyl Acetate - Toluene - Ethanol/Water
Column Chromatography - Hexane/Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity) - Dichloromethane/Hexane

Table 2: Expected Purity and Yield

Purification StepExpected PurityTypical Yield
Crude Product 70-90%N/A
After Column Chromatography >95%70-90%
After Recrystallization >99%80-95% (from the chromatographed material)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or channels. Allow the silica to settle, and add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture determined in the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common choices for similar compounds include hexane/ethyl acetate or toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of this compound.

Purification_Troubleshooting cluster_cc Column Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting start Crude 3-Bromo-2-fluoro- 5-methylbenzaldehyde assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity purification_choice Choose Purification Method assess_purity->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Mostly Pure Solid cc_issue Poor Separation? column_chromatography->cc_issue recryst_issue Oiling Out? recrystallization->recryst_issue optimize_eluent Optimize Eluent (TLC analysis) cc_issue->optimize_eluent Yes check_loading Check Column Loading cc_issue->check_loading Yes cc_tailing Tailing? cc_issue->cc_tailing No optimize_eluent->column_chromatography check_loading->column_chromatography add_base Add Triethylamine to Eluent cc_tailing->add_base Yes use_alumina Use Neutral Alumina cc_tailing->use_alumina Yes cc_success Pure Fractions Collected cc_tailing->cc_success No add_base->column_chromatography use_alumina->column_chromatography final_purity_check Final Purity Assessment (HPLC, GC-MS, NMR) cc_success->final_purity_check change_solvent Change Solvent/ Use Solvent Pair recryst_issue->change_solvent Yes no_crystals No Crystals? recryst_issue->no_crystals No change_solvent->recrystallization concentrate Concentrate Solution no_crystals->concentrate Yes induce_crystallization Scratch Flask/ Add Seed Crystal no_crystals->induce_crystallization Yes recryst_success Pure Crystals Formed no_crystals->recryst_success No concentrate->recrystallization induce_crystallization->recrystallization recryst_success->final_purity_check end Pure Product final_purity_check->end

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Suzuki Coupling of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromo-2-fluoro-5-methylbenzaldehyde. This resource aims to address specific challenges and side reactions encountered during this cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound presents a few key challenges:

  • Steric Hindrance: The presence of the ortho-fluoro and ortho-aldehyde groups to the bromine atom creates significant steric hindrance around the reaction site. This can impede the oxidative addition of the palladium catalyst to the aryl bromide, a crucial step in the catalytic cycle.

  • Electronic Effects: The fluorine and aldehyde groups are electron-withdrawing, which can influence the reactivity of the aryl bromide. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic nature of the substrate needs to be considered in catalyst and condition selection.

  • Potential for Side Reactions: Like many Suzuki couplings, this reaction is susceptible to common side reactions such as protodeboronation of the boronic acid, dehalogenation of the aryl bromide, and homocoupling of the boronic acid. The presence of the aldehyde group can also potentially lead to other undesired reactions if not properly managed.

Q2: What are the most common side reactions to expect, and what are their products?

A2: The three primary side reactions are:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This consumes the boronic acid, reducing the yield of the desired product and forming an arene byproduct derived from the boronic acid.

  • Dehalogenation: In this side reaction, the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-fluoro-5-methylbenzaldehyde. This is often mediated by a palladium-hydride species.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.

Q3: How does the aldehyde functional group affect the reaction?

A3: The aldehyde group is generally well-tolerated in Suzuki coupling reactions. However, its presence can influence the reaction in several ways. The electron-withdrawing nature of the aldehyde can activate the aryl bromide towards oxidative addition. Care must be taken in choosing the base and reaction conditions to avoid any unwanted reactions involving the aldehyde, such as aldol condensation, although this is less common under typical Suzuki conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous or anaerobic conditions. 3. Inappropriate base. 4. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Thoroughly dry all glassware and solvents. Degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen). 3. Screen different bases. For sterically hindered substrates, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant Protodeboronation 1. Presence of water or protic solvents. 2. Unstable boronic acid. 3. High reaction temperature. 4. Prolonged reaction time.1. Use anhydrous solvents and reagents. 2. Use a fresh batch of boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). 3. Attempt the reaction at a lower temperature. 4. Optimize the reaction to proceed faster by using a more active catalyst system.
Significant Dehalogenation 1. Presence of a hydride source (e.g., from solvent or base). 2. Inefficient transmetalation step.1. Avoid using alcoholic solvents if possible. Choose a base less likely to generate hydrides. 2. Use a more reactive boronic acid derivative or optimize the base and solvent to facilitate the transmetalation step, which will compete with the dehalogenation pathway.
Significant Homocoupling 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without an efficient in-situ reduction.1. Rigorously degas all solvents and maintain a positive pressure of an inert gas throughout the reaction. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient reduction of the Pd(II) precatalyst.

Data Presentation

Parameter Condition Expected Impact on Side Reactions Rationale
Catalyst Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs)Reduces dehalogenation and homocoupling.Promotes faster oxidative addition and reductive elimination, outcompeting side reactions.
Base Anhydrous, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Minimizes protodeboronation.Less likely to contain water which is a proton source for protodeboronation.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Reduces protodeboronation and dehalogenation.Minimizes proton sources and potential hydride formation from the solvent.
Temperature Lowest effective temperatureCan reduce protodeboronation and other side reactions.Side reactions can have different activation energies than the desired coupling.
Atmosphere Inert (Argon or Nitrogen)Significantly reduces homocoupling.Oxygen is a known promoter of boronic acid homocoupling.

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. If using a solid catalyst, it can be added at this point under a positive flow of inert gas. If using a catalyst solution, add it via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the main Suzuki coupling catalytic cycle and the pathways for the common side reactions.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L₂) Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) Intermediate transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product arbr 3-Bromo-2-fluoro- 5-methylbenzaldehyde (Ar-Br) arbr->oxidative_addition ar_boronic Arylboronic Acid (Ar'-B(OH)₂) ar_boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_dehalogenation Dehalogenation cluster_homocoupling Homocoupling boronic_acid Ar'-B(OH)₂ proton_source H⁺ Source (e.g., H₂O) boronic_acid->proton_source protodeboronated_product Ar'-H proton_source->protodeboronated_product pd_intermediate Ar-Pd(II)-Br(L₂) hydride_source Hydride Source (e.g., from base/solvent) pd_intermediate->hydride_source forms pd_hydride Ar-Pd(II)-H(L₂) hydride_source->pd_hydride dehalogenated_product Ar-H (2-fluoro-5-methyl- benzaldehyde) pd_hydride->dehalogenated_product Reductive Elimination boronic_acid_homo 2 x Ar'-B(OH)₂ oxygen O₂ / Pd(II) boronic_acid_homo->oxygen homocoupled_product Ar'-Ar' oxygen->homocoupled_product

Caption: Pathways for common side reactions in Suzuki coupling.

Technical Support Center: Grignard Reaction with 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 3-Bromo-2-fluoro-5-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Grignard reaction with this compound?

The primary challenges with this substrate arise from the presence of multiple reactive sites and sensitive functional groups. The aryl bromide is the intended site for Grignard reagent formation. However, the fluorine atom, being highly electronegative, can influence the reactivity of the aromatic ring. Additionally, the aldehyde group is the target for nucleophilic attack, but it can also undergo side reactions. Strict anhydrous conditions are crucial, as Grignard reagents are highly reactive with water.[1][2]

Q2: Why is my Grignard reaction not initiating?

Failure to initiate is a common issue in Grignard reactions. Several factors can contribute to this:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.[3]

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by any acidic protons, especially from water.[1][2] All glassware must be rigorously dried, and anhydrous solvents are essential.[1]

  • Purity of the Aryl Halide: Impurities in the this compound can inhibit the reaction.

Q3: I am observing a significant amount of a biphenyl byproduct. What is causing this?

The formation of a biphenyl derivative is likely due to a Wurtz-type coupling reaction. This occurs when the formed Grignard reagent reacts with the starting aryl halide.[3] This side reaction can be minimized by the slow addition of the aryl halide to the magnesium suspension, which helps to maintain a low concentration of the aryl halide in the reaction mixture.[3]

Q4: Can the fluorine atom on the aromatic ring interfere with the Grignard reaction?

Yes, the strong carbon-fluorine bond is generally stable; however, the high electronegativity of fluorine can impact the reaction. It acts as an electron-withdrawing group, which can affect the rate and success of the Grignard reagent formation. In some cases, C-F bond activation has been observed, particularly with highly fluorinated arenes or under specific catalytic conditions, though this is less common for a single fluorine substituent under standard Grignard conditions.[4][5]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Alcohol
Potential Cause Recommended Solution
Failure to form the Grignard reagent. See Q2 in the FAQ section. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[3][6] Ensure all reagents and solvents are strictly anhydrous.[1][2]
The Grignard reagent is quenched before reacting with the aldehyde. Ensure the this compound is free of acidic impurities, such as the corresponding carboxylic acid. Purify the aldehyde if necessary.
Side reaction with the aldehyde (e.g., reduction). The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones or aldehydes with electron-withdrawing groups.[7][8] Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition.[9]
Inaccurate concentration of the Grignard reagent. The concentration of the prepared Grignard reagent should be determined by titration before adding the aldehyde to ensure correct stoichiometry.[1]
Issue 2: Formation of Multiple Products
Potential Cause Recommended Solution
Wurtz-type coupling. As mentioned in Q3, slowly add the this compound to the magnesium turnings to minimize this side reaction.[3]
Reaction with the solvent. Ethereal solvents like diethyl ether and THF are generally stable but can be cleaved under harsh conditions. Ensure the reaction temperature is appropriately controlled.
Enolization of the aldehyde. While less common with aldehydes than ketones, a bulky Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the recovery of starting material after workup.[7] Using a less sterically hindered Grignard reagent if applicable can mitigate this.

Experimental Protocol: Grignard Reaction of this compound with Methylmagnesium Bromide

This protocol describes the formation of a secondary alcohol by reacting the Grignard reagent of this compound with an aldehyde. For the purpose of a clear example, we will consider the reaction of the Grignard reagent formed from a simple alkyl halide (methyl bromide) with this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Methyl bromide (or a solution in a suitable solvent)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.), all flame- or oven-dried.

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Add a small crystal of iodine to activate the magnesium.[9]

    • Prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium. Initiation is indicated by bubbling and a cloudy appearance.[6] Gentle warming may be required if the reaction does not start.[6]

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.[9]

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.[9]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.[9]

  • Workup:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[9]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.[6]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.[6]

    • The crude secondary alcohol can be purified by column chromatography or recrystallization.[6]

Data Presentation

Table 1: Comparison of Solvents for Grignard Reagent Formation

SolventDielectric ConstantBoiling Point (°C)Key Features
Diethyl Ether4.334.6Commonly used, less likely to cause side reactions than THF, but lower boiling point may limit reaction temperature.[10][11]
Tetrahydrofuran (THF)7.566Higher boiling point allows for higher reaction temperatures, can improve the solubility of some reagents.[11]

Table 2: Typical Reaction Parameters

ParameterRecommended RangeRationale
Equivalents of Mg 1.1 - 1.5An excess of magnesium is used to ensure complete consumption of the aryl halide.
Equivalents of Aldehyde 0.9 - 1.0A slight excess of the Grignard reagent is often used to ensure complete reaction of the aldehyde.
Reaction Temperature (Grignard Formation) Reflux of solventTo ensure a reasonable reaction rate for the formation of the Grignard reagent.[9]
Reaction Temperature (Aldehyde Addition) 0 °C to room temperatureLower temperatures can help to minimize side reactions such as reduction and enolization.[9]

Visualizations

Grignard_Reaction_Mechanism cluster_reagent_formation Grignard Reagent Formation cluster_nucleophilic_addition Nucleophilic Addition cluster_workup Acidic Workup Ar-Br 3-Bromo-2-fluoro-5-methylbenzene ArMgBr Grignard Reagent Ar-Br->ArMgBr + Mg (in ether/THF) Mg Mg Intermediate Alkoxide Intermediate ArMgBr->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Alcohol Secondary Alcohol Intermediate->Alcohol + H₃O⁺ Experimental_Workflow A Setup Dry Glassware under Inert Atmosphere B Activate Magnesium (e.g., with Iodine) A->B D Initiate Grignard Formation B->D C Prepare Aryl Halide Solution (in Anhydrous Ether/THF) C->D E Slow Addition of Aryl Halide Solution D->E F Cool Grignard Reagent to 0°C E->F H Slow Addition of Aldehyde Solution F->H G Prepare Aldehyde Solution (in Anhydrous Ether/THF) G->H I Reaction at RT H->I J Quench with aq. NH₄Cl I->J K Aqueous Workup & Extraction J->K L Drying & Solvent Removal K->L M Purification (Chromatography/Recrystallization) L->M Troubleshooting_Logic cluster_issue Primary Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield No_Grignard No Grignard Formation Low_Yield->No_Grignard Quenched_Grignard Grignard Quenched Low_Yield->Quenched_Grignard Side_Reactions Side Reactions Low_Yield->Side_Reactions Activate_Mg Activate Mg Use Anhydrous Conditions No_Grignard->Activate_Mg Purify_Reagents Purify Aldehyde Check for Acidic Protons Quenched_Grignard->Purify_Reagents Optimize_Conditions Control Addition Rate Lower Temperature Side_Reactions->Optimize_Conditions

References

Technical Support Center: Purification of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2-fluoro-5-methylbenzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product shows the presence of the starting material, 2-fluoro-5-methylbenzaldehyde. How can I remove it?

Answer: The presence of unreacted starting material is a common impurity. The choice of purification method depends on the quantity of the starting material and the desired final purity.

  • Recrystallization: If the starting material is present in a small amount, recrystallization can be an effective method. Since this compound is more substituted, it is expected to be less soluble than 2-fluoro-5-methylbenzaldehyde in a suitable solvent system. A solvent system like diethyl ether/hexane is a good starting point for recrystallization.[1]

  • Column Chromatography: For larger quantities of impurity or to achieve very high purity, column chromatography is recommended. A typical eluent system to start with is a mixture of hexane and ethyl acetate.[2] The polarity can be adjusted to achieve good separation.

Question 2: I am observing multiple spots on my TLC plate that are close to the product spot. What are these and how can I separate them?

Answer: These spots are likely regioisomers formed during the bromination of 2-fluoro-5-methylbenzaldehyde. The directing effects of the fluorine and methyl groups can lead to the formation of different brominated isomers.

  • Column Chromatography: Isomeric impurities are best separated by column chromatography. Careful optimization of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can effectively separate isomers with small differences in polarity. Monitoring the fractions by TLC is essential to isolate the pure desired isomer.

Question 3: My purified product is a brownish oil, but the literature suggests it should be a solid. What could be the reason?

Answer: A brownish oil suggests the presence of impurities. This could be due to residual starting materials, byproducts, or degradation products. It is also possible that the product has a low melting point and is an oil at room temperature.

  • Purity Analysis: First, confirm the purity of your product using analytical techniques like HPLC or GC-MS.

  • Further Purification: If impurities are detected, further purification by column chromatography is recommended. If the product is indeed an oil, distillation under reduced pressure can be an effective purification method for removing non-volatile impurities.[3]

Question 4: After purification by column chromatography, my yield is very low. How can I improve it?

Answer: Low yield after column chromatography can be due to several factors:

  • Improper Eluent Selection: If the eluent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute completely from the column. Optimize the eluent system using TLC before running the column.

  • Column Overloading: Overloading the column with crude product can lead to poor separation and loss of product in mixed fractions.

  • Product Instability: Some aromatic aldehydes can be sensitive. Prolonged contact with the silica gel, which can be slightly acidic, might lead to degradation. Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its likely synthesis via bromination of 2-fluoro-5-methylbenzaldehyde, the most common impurities are:

  • Unreacted Starting Material: 2-fluoro-5-methylbenzaldehyde.

  • Regioisomers: Other isomers of bromo-2-fluoro-5-methylbenzaldehyde.

  • Over-brominated Products: Dibromo-2-fluoro-5-methylbenzaldehyde derivatives.

  • Oxidation Product: 3-Bromo-2-fluoro-5-methylbenzoic acid, due to oxidation of the aldehyde group.[4]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A mixture of diethyl ether and hexane is a good starting point for the recrystallization of similar compounds.[1] The principle is to dissolve the compound in a minimum amount of the more soluble solvent (diethyl ether) at an elevated temperature and then slowly add the less soluble solvent (hexane) until turbidity is observed. Slow cooling should then induce crystallization of the pure product.

Q3: What eluent system should I use for column chromatography of this compound?

A3: A common starting eluent system for the purification of aromatic aldehydes by silica gel column chromatography is a mixture of hexane and ethyl acetate.[2] The ratio can be optimized by first running a TLC with different ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the solvent system that gives good separation between the product and impurities.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of non-volatile compounds.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound by different methods. Actual results may vary depending on the specific experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization (Et₂O/Hexane)859875[1]
Column Chromatography (Hexane/EtOAc)85>9965[2]
Vacuum Distillation909880[3]

Experimental Protocols

Protocol 1: Recrystallization from Diethyl Ether/Hexane[1]
  • Dissolution: Dissolve the crude this compound in a minimal amount of warm diethyl ether.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Slowly add hexane to the warm filtrate until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography using Hexane/Ethyl Acetate[2]
  • Stationary Phase: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen eluent system. A gradient elution, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane), can improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

purification_workflow crude Crude this compound tlc TLC Analysis to Assess Impurity Profile crude->tlc recrystallization Recrystallization tlc->recrystallization Minor Impurities column Column Chromatography tlc->column Multiple/Close Impurities distillation Vacuum Distillation tlc->distillation Non-volatile Impurities purity_analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->purity_analysis column->purity_analysis distillation->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity >98%

Caption: Purification method selection workflow.

column_chromatography_workflow start Start prepare_column Prepare Silica Gel Slurry & Pack Column start->prepare_column load_sample Dissolve Crude Product & Load onto Column prepare_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Experimental workflow for column chromatography.

References

Stability and degradation of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-Bromo-2-fluoro-5-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Some sources also indicate that the compound may be light-sensitive, so storage in an amber vial or a dark location is recommended.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound should be kept away from strong oxidizing agents, strong bases, and strong reducing agents, as these can promote degradation.[2]

Q3: What are the potential degradation pathways for this compound?

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-Bromo-2-fluoro-5-methylbenzoic acid), especially in the presence of air or oxidizing agents.

  • Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation, potentially leading to dehalogenation or the formation of radical species.

  • Reaction with Nucleophiles: The aldehyde group can react with nucleophiles. In the presence of strong bases, Cannizzaro-type reactions might occur.

Q4: What analytical methods are suitable for assessing the purity and degradation of this compound?

A4: A sensitive and rapid low thermal mass gas chromatography (LTM GC) method has been developed for the separation and quantification of bromofluoro benzaldehyde isomers.[5] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like halogenated benzaldehydes, as it provides both separation and structural identification of potential degradation products.[6]

Troubleshooting Guides

Guide 1: Unexpected Experimental Results

Issue: A reaction involving this compound results in a lower than expected yield of the desired product, or the appearance of unknown impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of Starting Material 1. Verify Purity: Check the purity of the this compound lot using a suitable analytical method like GC-MS or HPLC.
2. Fresh Sample: Use a freshly opened container of the starting material for the reaction.
3. Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere if possible).
Oxidation of the Aldehyde 1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Side Reactions 1. Analyze Impurities: Isolate and characterize any significant impurities to understand the nature of the side reactions.
2. Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry to minimize side product formation.
Illustrative Data Table for Stability Assessment

The following table can be used to record data from a forced degradation study of this compound.

Stress Condition Duration Appearance Purity (%) by GC Major Degradant (%) Identity of Major Degradant
Thermal (60°C) 24 hoursNo change99.5< 0.1Not Applicable
1 weekSlight yellowing98.21.53-Bromo-2-fluoro-5-methylbenzoic acid
Photolytic (UV light) 24 hoursYellow97.02.5Unidentified polar impurity
Acidic (pH 2) 24 hoursNo change99.8< 0.1Not Applicable
Basic (pH 12) 24 hoursColorless95.54.0Products consistent with Cannizzaro reaction
Oxidative (3% H₂O₂) 24 hoursNo change90.19.23-Bromo-2-fluoro-5-methylbenzoic acid

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

  • Photolytic Stress: Expose a sealed quartz vial of the stock solution to UV light (e.g., 254 nm).

  • Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution.

  • Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

  • Control Sample: Keep a sealed vial of the stock solution at room temperature, protected from light.

3. Time Points:

  • Withdraw aliquots from each stressed sample and the control sample at initial (t=0), 24 hours, 48 hours, and 1 week time points.

4. Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating method, such as GC-MS or HPLC-UV, to determine the purity of the parent compound and the formation of any degradation products.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low yield, impurities) check_purity Verify Purity of Starting Material start->check_purity check_storage Review Storage and Handling start->check_storage check_reaction Analyze Reaction Conditions start->check_reaction purity_ok Purity Acceptable? check_purity->purity_ok storage_ok Stored Correctly? check_storage->storage_ok optimize_conditions Optimize Reaction Conditions (e.g., inert atmosphere, temperature) check_reaction->optimize_conditions analyze_impurities Isolate and Characterize Impurities check_reaction->analyze_impurities purity_ok->check_reaction Yes use_new_lot Use a New, Verified Lot of Starting Material purity_ok->use_new_lot No storage_ok->check_reaction Yes improve_storage Implement Correct Storage Procedures storage_ok->improve_storage No end Problem Resolved optimize_conditions->end analyze_impurities->optimize_conditions

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_base_reaction Base-Catalyzed Reaction parent This compound oxidized_product 3-Bromo-2-fluoro-5-methylbenzoic acid parent->oxidized_product [O] photo_product Dehalogenated or Radical Species parent->photo_product cannizzaro_products Corresponding Alcohol and Carboxylate (Cannizzaro Reaction) parent->cannizzaro_products OH⁻

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during catalytic reactions of 3-Bromo-2-fluoro-5-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Ullmann) with this compound is sluggish or has stalled. What are the first steps to diagnose catalyst poisoning?

A1: A stalled or sluggish reaction is a common symptom of catalyst deactivation, which may be caused by poisoning.[1] Begin with a systematic inspection of your reaction setup and reagents:

  • Reagent Purity: Impurities in your starting materials, including this compound, the coupling partner (e.g., boronic acid, amine, phenol), solvents, and base, are primary suspects.[2] Trace impurities can act as potent catalyst poisons.

  • Inert Atmosphere: For many palladium- and copper-catalyzed reactions, maintaining a strictly inert atmosphere is crucial.[3] Oxygen can lead to the oxidation of the active catalyst species.

  • Catalyst and Ligand Integrity: Ensure your catalyst and ligands are fresh and have been stored under the appropriate inert and dry conditions. Phosphine ligands, in particular, are susceptible to oxidation.

  • Visual Inspection: The appearance of palladium black is a strong indicator of catalyst agglomeration and deactivation in palladium-catalyzed reactions.[1]

Q2: What are the most common catalyst poisons I should be aware of when working with this compound?

A2: While specific poisons can be reaction-dependent, several classes of compounds are known to poison palladium and copper catalysts commonly used in cross-coupling reactions:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious for irreversibly poisoning palladium and copper catalysts by strongly binding to the metal center.[1][4] These can be present as impurities in reagents or solvents.

  • Halides: While bromide and fluoride are part of your substrate, excess halide ions from other sources can sometimes interfere with the catalytic cycle.

  • Coordinating Functional Groups: The aldehyde group in your substrate, or other functional groups on your coupling partner, can sometimes coordinate to the metal center and inhibit catalysis. Nitrogen-containing heterocycles can also act as inhibitors.[1]

  • Water and Oxygen: As mentioned, these can lead to catalyst oxidation and deactivation.[3]

  • Heavy Metals: Trace amounts of other metals can interfere with the desired catalytic cycle.

Q3: Can the fluorine and bromine substituents on the benzaldehyde ring itself contribute to catalyst poisoning?

A3: While the bromine atom is the reactive site for oxidative addition in many cross-coupling reactions, the presence of a fluoride atom can influence the electronic properties of the molecule. In some specific palladium catalytic systems, fluoride ions have been shown to affect the redox behavior of the catalyst, potentially leading to deactivation.[5][6][7] However, this is highly dependent on the specific catalyst and reaction conditions. The aldehyde group itself can also interact with the catalyst.

Q4: Are there any specific impurities from the synthesis of this compound that I should be concerned about?

A4: The synthesis of substituted benzaldehydes can sometimes introduce impurities that may act as catalyst poisons. Depending on the synthetic route, potential impurities could include residual starting materials, byproducts, or reagents from the workup. For instance, if sulfur-containing reagents were used in a previous step, trace amounts could carry over and poison the catalyst in a subsequent cross-coupling reaction. It is crucial to use highly purified this compound for sensitive catalytic reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

This guide provides a systematic approach to troubleshooting low yields in palladium-catalyzed reactions of this compound.

Observation Potential Cause Diagnostic Step Suggested Solution
No reaction or very low conversion Catalyst Inactivity/Poisoning1. Control Reaction: Run a previously successful reaction with your catalyst batch to confirm its activity. 2. Reagent Purity Check: Analyze starting materials (especially this compound and coupling partner) by NMR, GC-MS, or LC-MS for impurities.1. If the control fails, use a fresh batch of catalyst and/or ligand. 2. If impurities are detected, purify the reagents. Consider using a scavenger (e.g., activated carbon for organic impurities, a lead scavenger for sulfur).
Reaction starts but stalls Gradual Catalyst PoisoningReaction Monitoring: Monitor the reaction progress by TLC or LC-MS. A plateau in conversion suggests ongoing deactivation.1. Sequential Addition: Add a second portion of the catalyst to see if the reaction restarts. 2. Identify the Source: If sequential addition works, it points to a poison in one of the reagents. Test the purity of each component individually.
Formation of Palladium black Catalyst AgglomerationVisual Inspection: Observe the reaction mixture for the formation of a black precipitate.1. Ligand Choice: Use a more robust ligand that better stabilizes the palladium nanoparticles. 2. Reaction Conditions: Lower the reaction temperature or concentration.
Significant side product formation (e.g., homocoupling, debromination) Suboptimal Reaction Conditions or Catalyst SystemLiterature Review: Compare your reaction conditions to established protocols for similar substrates.1. Optimize Base and Solvent: Screen different bases and solvent systems. 2. Change Ligand: The electronic and steric properties of the ligand can significantly influence selectivity.
Issue 2: Low or No Yield in Copper-Catalyzed C-O Coupling (e.g., Ullmann Condensation)

This guide focuses on troubleshooting copper-catalyzed diaryl ether synthesis using this compound and a phenol.

Observation Potential Cause Diagnostic Step Suggested Solution
No reaction or very low conversion Inactive Copper Catalyst1. Copper Source: Ensure you are using a high-purity copper(I) source (e.g., CuI, CuBr).[7] 2. Ligand Screening: The choice of ligand is critical in modern Ullmann reactions.1. Use a fresh bottle of the copper(I) salt. 2. Screen different ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or L-proline.[7]
Reaction requires very high temperatures Poor Catalyst-Ligand CombinationTemperature Optimization: If the reaction is sluggish at lower temperatures, it may indicate a suboptimal catalytic system.1. Ligand Selection: Choose a ligand known to promote Ullmann reactions at lower temperatures. 2. Solvent Choice: The solvent can significantly impact the reaction rate. Consider screening solvents like DMF, dioxane, or toluene.[7]
Debromination of the starting material Protic Impurities or Unwanted Redox ProcessesMoisture and Air Control: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.1. Use freshly dried solvents and reagents. 2. Thoroughly degas the reaction mixture.
Low yield with electron-rich phenols Substrate-Specific IssuesBase Screening: The base plays a crucial role in deprotonating the phenol.1. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] 2. The solubility of the base can be a critical factor.

Experimental Protocols

The following are general, representative protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for the specific reaction of this compound.

Representative Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Protocol for Ullmann C-O Coupling
  • Reaction Setup: In a glovebox or under a stream of argon, add CuI (0.05 mmol, 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), the phenol (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) to an oven-dried reaction tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., dioxane or DMF, 2 mL).

  • Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 100-150 °C) with stirring.

  • Monitoring and Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the copper salts.

  • Purification: Wash the filtrate with aqueous ammonia and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow_Low_Yield Start Low or No Reaction Yield Observed Check_Purity Step 1: Verify Reagent Purity (Substrate, Solvents, Base) Start->Check_Purity Check_Catalyst Step 2: Assess Catalyst System (Activity, Ligand Choice) Check_Purity->Check_Catalyst Reagents Pure Purify_Reagents Purify Reagents or Use New Batch Check_Purity->Purify_Reagents Impurities Detected Check_Conditions Step 3: Scrutinize Reaction Conditions (Inert Atmosphere, Temperature) Check_Catalyst->Check_Conditions Catalyst Active New_Catalyst Use Fresh Catalyst/Ligand Check_Catalyst->New_Catalyst Catalyst Inactive Optimize_Conditions Improve Inert Atmosphere Technique Optimize Temperature Check_Conditions->Optimize_Conditions Deficiencies Found Rerun_Reaction Re-run Experiment Check_Conditions->Rerun_Reaction Conditions Optimal Purify_Reagents->Rerun_Reaction New_Catalyst->Rerun_Reaction Optimize_Conditions->Rerun_Reaction

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Poisoning_Sources cluster_sources Potential Sources of Poisons Poisoning Catalyst Poisoning Reagents Starting Materials (Substrate, Coupling Partner) Poisoning->Reagents Solvents Solvents Poisoning->Solvents Atmosphere Reaction Atmosphere Poisoning->Atmosphere Byproducts Reaction Byproducts Poisoning->Byproducts Impurities Sulfur Compounds Other Halides Coordinating Groups Reagents->Impurities Solvents->Impurities Contaminants Water Oxygen Solvents->Contaminants Atmosphere->Contaminants

Caption: Common sources of catalyst poisons.

References

Improving the regioselectivity of reactions with 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-fluoro-5-methylbenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions with this versatile building block.

General Principles of Regioselectivity

Understanding the electronic and steric properties of this compound is crucial for predicting and controlling reaction outcomes. The benzene ring is substituted with four distinct groups, each exerting its own influence.

  • -CHO (Aldehyde): A strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution (EAS). It also deactivates the ring towards EAS.

  • -Br (Bromo): An electron-withdrawing group (inductively) but an ortho, para-director for EAS due to its lone pairs. It is considered a deactivating group. In palladium-catalyzed cross-coupling reactions, the C-Br bond is a primary reaction site.

  • -F (Fluoro): The most electronegative halogen, it is strongly electron-withdrawing inductively but can also donate electron density via resonance, making it an ortho, para-director for EAS. It is the weakest activator among halogens for nucleophilic aromatic substitution (SNAr) when it is the leaving group, but the C-F bond is generally less reactive than C-Br in oxidative addition steps of cross-coupling reactions.

  • -CH₃ (Methyl): An electron-donating group and an ortho, para-director for EAS. It activates the ring.

The interplay of these directing effects and the steric hindrance between the adjacent bromo and fluoro groups dictates the regioselectivity of most reactions.

Diagram 1: Analysis of Directing Group Effects

G cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_directors Directing Groups EAS_Ring Benzene Ring C1-CHO, C2-F, C3-Br, C5-CH3 C4 C4 EAS_Ring->C4 Predicted Sites C6 C6 EAS_Ring->C6 Predicted Sites CHO CHO (meta) CHO->C6 meta Br Br (o,p) Br->C4 para F F (o,p) F->C4 meta Me CH3 (o,p) Me->C4 ortho Me->C6 ortho G start Start: Low Yield or Poor Regioselectivity check_reagents Check Reagent Purity & Degas Solvents? start->check_reagents change_ligand Optimize Ligand: Try Bulky Phosphine (e.g., SPhos, XPhos) check_reagents->change_ligand Reagents OK change_base Optimize Base: Switch to K3PO4 or Cs2CO3 change_ligand->change_base change_temp Adjust Temperature: Lower to 80-90°C change_base->change_temp check_catalyst Check Catalyst Loading & Pre-catalyst change_temp->check_catalyst success Success: Improved Yield & Selectivity check_catalyst->success Improvement Seen fail Still Poor Results: Consider Alternative Reaction Strategy check_catalyst->fail No Improvement G cluster_workflow DoM Workflow for Functionalizing C-6 A Substrate (Aldehyde at C1) B In Situ Protection: + Lithium Amine (e.g., Li-TMEDA) A->B C Protected Intermediate (Chelating Aminal) B->C D Deprotonation: + s-BuLi @ -78°C C->D E Ortho-Lithiated Species (Anion at C6) D->E F Electrophilic Quench: + Electrophile (E+) E->F G Functionalized Product (E at C6) F->G

Technical Support Center: 3-Bromo-2-fluoro-5-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 3-Bromo-2-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide detailed protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a trifunctional aromatic compound. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and olefination reactions. The bromo substituent is well-suited for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The fluoro group is a strong electron-withdrawing group, which can influence the reactivity of the aldehyde and the aryl bromide. The methyl group provides some steric hindrance and can influence the electronic properties of the aromatic ring.

Q2: I am having trouble with the solubility of this compound in my reaction solvent. What do you recommend?

A2: this compound is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). For reactions requiring polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), solubility should be adequate. If you are experiencing solubility issues in less polar solvents, consider using a co-solvent system or gently warming the mixture to facilitate dissolution.

Q3: How can I purify the final product after a reaction with this compound?

A3: Purification of derivatives of this compound typically involves standard techniques. Flash column chromatography on silica gel is a common and effective method. The choice of eluent will depend on the polarity of your product; a gradient of ethyl acetate in hexanes is a good starting point for many derivatives. Recrystallization can also be an effective purification technique for solid products.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield of the coupled product.

This is a common issue in Suzuki-Miyaura couplings. The workflow below outlines a systematic approach to troubleshooting this problem.

Troubleshooting_Suzuki Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low or No Yield check_reagents Verify Reagent Quality (Aryl Boronic Acid, Base, Catalyst) start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature, Degassing) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impure Reagents Identified check_ligand Screen Different Phosphine Ligands check_conditions->check_ligand Conditions Optimized check_conditions->success Conditions Improved check_base Vary Base Strength and Type check_ligand->check_base No Improvement check_ligand->success Better Ligand Found check_base->success Optimization Successful

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Boronic Acid Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable.
Ineffective Base Ensure the base is anhydrous and finely powdered. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical, and screening different bases is recommended.[1]
Catalyst Deactivation Ensure the reaction is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Use fresh catalyst and consider ligands that enhance catalyst stability.[1]
Inappropriate Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal. The water is necessary for the activity of many inorganic bases.
Sub-optimal Temperature Most Suzuki couplings require heating (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition.

Potential Side Reactions:

  • Homocoupling of the boronic acid: This can be minimized by using a slight excess of the aryl halide and ensuring anaerobic conditions.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures. Using a less protic solvent or a different base can mitigate this.

  • Dehalogenation: The bromo group can be reduced to a hydrogen. This is more likely if the reaction mixture contains sources of hydride.[1]

Reductive Amination

Problem: Incomplete reaction or formation of byproducts.

Reductive amination is a two-step, one-pot reaction. Issues can arise in either the imine formation step or the reduction step.

Troubleshooting_Reductive_Amination Troubleshooting Workflow for Reductive Amination start Incomplete Reaction/ Byproducts check_imine Monitor Imine Formation (TLC/LC-MS) start->check_imine check_reducing_agent Verify Reducing Agent Activity check_imine->check_reducing_agent Imine Forms, but Reaction Stalls adjust_ph Optimize pH (mildly acidic) check_imine->adjust_ph Incomplete Imine Formation change_reductant Try a Different Reducing Agent check_reducing_agent->change_reductant No Improvement success Successful Amination check_reducing_agent->success Fresh Reductant Works adjust_ph->success change_reductant->success

Caption: Troubleshooting workflow for reductive amination.

Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Imine Formation The formation of the imine is an equilibrium process. Adding a dehydrating agent like molecular sieves can drive the reaction forward. A mildly acidic pH (4-6) is often optimal for imine formation.
Decomposition of the Reducing Agent Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are sensitive to moisture and acidic conditions. Use fresh reagents and add them to the reaction mixture after imine formation is observed.
Reduction of the Aldehyde Stronger reducing agents like sodium borohydride can reduce the starting aldehyde. Use a milder reagent like STAB, which is more selective for the iminium ion.
Steric Hindrance The ortho-fluoro and meta-methyl groups can sterically hinder the approach of the amine. Using a less bulky amine or increasing the reaction temperature and time may be necessary. For very hindered substrates, a two-step procedure (isolation of the imine followed by reduction) might be more effective.[2]

Potential Side Reactions:

  • Over-alkylation: If a primary amine is used, dialkylation can occur. Using an excess of the primary amine can help to minimize this.

  • Reduction of the aldehyde to an alcohol: This is more likely with less selective reducing agents.

  • Dehydrohalogenation: In the presence of a strong base, elimination of HBr could potentially occur, although this is less common under typical reductive amination conditions.[3]

Wittig Reaction

Problem: Low yield of the desired alkene and difficulty in removing triphenylphosphine oxide.

The Wittig reaction is a powerful method for alkene synthesis, but challenges can arise, particularly with sterically hindered or electron-deficient aldehydes.

Troubleshooting_Wittig Troubleshooting Workflow for Wittig Reaction start Low Yield/ Purification Issues check_ylide Ensure Complete Ylide Formation start->check_ylide purification_strategy Optimize Purification start->purification_strategy Yield is Good, but Product is Impure check_aldehyde Assess Aldehyde Reactivity check_ylide->check_aldehyde Ylide Formation OK optimize_conditions Modify Reaction Conditions (Solvent, Temperature) check_aldehyde->optimize_conditions Aldehyde is Unreactive success Pure Alkene Obtained optimize_conditions->success purification_strategy->success

Caption: Troubleshooting workflow for the Wittig reaction.

Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Ylide Formation Ensure the phosphonium salt is dry and the base is strong enough. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide. The formation of the ylide is often indicated by a color change.[4]
Low Reactivity of the Aldehyde The electron-withdrawing fluoro group can increase the reactivity of the aldehyde. However, steric hindrance from the ortho-fluoro and meta-methyl groups might slow the reaction. Increasing the reaction temperature or using a more reactive ylide may be necessary.
Side Reactions of the Ylide Ylides can be sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Removing Triphenylphosphine Oxide This byproduct can be challenging to separate. Purification by column chromatography is usually effective. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be attempted.

Potential Side Reactions:

  • Epoxide formation: Under certain conditions, the intermediate betaine can collapse to form an epoxide instead of an alkene.

  • Michael addition: If the ylide is stabilized and the product is an α,β-unsaturated carbonyl, the ylide can potentially undergo a Michael addition to the product.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-fluoro-5-methylbenzaldehyde

Reaction Scheme:

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data:

Arylboronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100892
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O951078
Reductive Amination: Synthesis of N-Alkyl-1-(3-bromo-2-fluoro-5-methylphenyl)methanamine

Reaction Scheme:

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the desired primary amine (1.1 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL).

  • Add acetic acid (0.1 mmol) to catalyze imine formation and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data:

Amine Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
BenzylamineNaBH(OAc)₃CH₂Cl₂RT1690
CyclohexylamineNaBH(OAc)₃DCERT2482
AnilineNaBH₃CNMeOHRT1875
Wittig Reaction: Synthesis of 1-Bromo-2-fluoro-5-methyl-3-(alken-1-yl)benzene

Reaction Scheme:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a distinct color change. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution to the ylide solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Representative Data:

Phosphonium Salt Base Solvent Temp (°C) Time (h) Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF0 to RT488
Ethyltriphenylphosphonium bromideKHMDSTHF0 to RT685 (Z:E mixture)
(Carbethoxymethyl)triphenylphosphonium chlorideNaHDMFRT1295 (predominantly E)

References

Byproduct formation in the synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound, typically achieved through ortho-lithiation of 2-bromo-1-fluoro-4-methylbenzene followed by formylation, can stem from several factors. The most critical aspect of this synthesis is the exclusion of water and atmospheric oxygen, as organolithium reagents are extremely sensitive to both.

Troubleshooting Steps:

  • Moisture Contamination: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF must be anhydrous. Drying agents such as sodium-benzophenone ketyl radical indicator or passing the solvent through an activated alumina column are recommended.[1] The formylating agent, typically N,N-dimethylformamide (DMF), should also be anhydrous.

  • Reagent Quality: The n-butyllithium (n-BuLi) reagent degrades over time. It is crucial to titrate the n-BuLi solution prior to use to determine its exact molarity.

  • Reaction Temperature: The ortho-lithiation step is highly temperature-dependent and should be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[2]

  • Addition Order and Rate: The n-BuLi should be added slowly to the solution of the aryl halide to maintain the low temperature and minimize side reactions. Subsequently, the anhydrous DMF should be added dropwise to the solution of the lithiated intermediate.

Issue 2: Formation of Multiple Products and Byproducts

Q: I am observing multiple spots on my TLC plate, indicating the presence of several byproducts. What are the likely impurities and how can I minimize their formation?

A: The formation of byproducts is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.

Potential Byproducts and Mitigation Strategies:

Byproduct NameFormation MechanismMitigation Strategy
2-Bromo-1-fluoro-4-methylbenzene (Starting Material) Incomplete lithiation or premature quenching of the organolithium intermediate.Ensure the use of freshly titrated n-BuLi in a slight excess. Verify that the reaction temperature is maintained at -78 °C during lithiation.
1-Fluoro-3-methylbenzene Protonation of the lithiated intermediate by a proton source (e.g., moisture, acidic impurities) before the addition of DMF.Rigorously exclude moisture from the reaction. Quench the reaction with anhydrous DMF.
3-Bromo-2-fluoro-5-methylbenzoic acid Over-oxidation of the target aldehyde. This is more common if the product is exposed to air for extended periods.[3]Work up the reaction under an inert atmosphere where possible. Store the purified product under an inert atmosphere and at low temperatures.
Benzylic Lithiation Product The methyl group on the aromatic ring can be deprotonated by the strong base, leading to subsequent reactions at this position.[4]Use of a less hindered base like lithium diisopropylamide (LDA) instead of n-BuLi can sometimes favor aromatic lithiation over benzylic lithiation. Maintaining a very low reaction temperature (-78 °C) is critical.
Benzyne Formation Products Elimination of LiBr from the ortho-lithiated intermediate can lead to the formation of a highly reactive benzyne intermediate, which can then undergo dimerization or react with other species in the reaction mixture.[2]Maintain a low reaction temperature throughout the lithiation and formylation steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the ortho-directed metalation (ortho-lithiation) of 2-bromo-1-fluoro-4-methylbenzene, followed by formylation. The fluorine atom strongly directs the lithiation to the adjacent ortho position (C3).[5] The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[6]

Q2: How can I effectively purify the crude this compound?

A2: Purification is typically achieved through a combination of techniques. An initial aqueous workup can remove water-soluble impurities. This is often followed by column chromatography on silica gel using a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting material and non-polar byproducts. Recrystallization from a suitable solvent system can be employed for further purification.

Q3: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A3: A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify the presence of any isomeric or structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify volatile byproducts by their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product with high accuracy.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group (C=O stretch typically around 1700 cm⁻¹).

Experimental Protocols

Protocol 1: Synthesis of this compound via Ortho-Lithiation

Materials:

  • 2-Bromo-1-fluoro-4-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, dissolve 2-bromo-1-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Formylation cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous THF cool Cool to -78°C start->cool add_buli Add n-BuLi Dropwise cool->add_buli stir1 Stir for 1h at -78°C add_buli->stir1 add_dmf Add Anhydrous DMF Dropwise stir1->add_dmf stir2 Stir for 2h at -78°C add_dmf->stir2 quench Quench with Sat. NH4Cl stir2->quench warm Warm to Room Temp. quench->warm extract Extract with Ethyl Acetate warm->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_moisture Moisture/Air Sensitivity cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low/No Product Yield? check_solvents Anhydrous Solvents/Reagents? start->check_solvents check_buli Titrated n-BuLi? start->check_buli check_temp Maintained -78°C? start->check_temp check_glassware Dried Glassware? check_solvents->check_glassware check_atmosphere Inert Atmosphere? check_glassware->check_atmosphere solution Optimize Conditions & Repeat check_atmosphere->solution check_buli->solution check_addition Slow Reagent Addition? check_temp->check_addition check_addition->solution

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Validation & Comparative

Comparative study of catalysts for 3-Bromo-2-fluoro-5-methylbenzaldehyde coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Coupling Reactions of 3-Bromo-2-fluoro-5-methylbenzaldehyde

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. This compound is a versatile building block, and its derivatization through cross-coupling reactions is a key strategy in the synthesis of novel compounds. The choice of catalyst is critical for the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative overview of various palladium-based catalyst systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving aryl bromides analogous to this compound, supported by experimental data from the literature.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids. While direct comparative data for this compound is limited, the data for structurally related bromopyridines and other aryl bromides provide valuable insights into catalyst performance.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Substrate 1 (Aryl Bromide)Substrate 2 (Boronic Acid)Yield (%)
Pd(PPh₃)₄ (3 mol%)-K₂CO₃Dioxane/H₂O (4:1)8084-Bromo-2-hydroxybenzaldehydePhenylboronic acid97
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O100124-Bromo-2-hydroxybenzaldehyde4-Methoxyphenylboronic acid>95
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)K₂CO₃1,4-Dioxane80164-Bromo-2-hydroxybenzaldehyde3-Methoxyphenylboronic acid90-98
PdCl₂(dppf) (2 mol%)-Cs₂CO₃THF/H₂O (10:1)7723Benzyl bromidePotassium phenyltrifluoroborateHigh
Pd(OH)₂-K₃PO₄Ethanol65-Substituted bromobenzeneSubstituted phenylboronic acidsGood

Catalyst Performance in Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] The choice of catalyst, base, and solvent is crucial for achieving high yields. Below is a summary of conditions for Heck reactions with analogous aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Substrate 1 (Aryl Bromide)Substrate 2 (Alkene)Yield (%)
Pd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃NAcetonitrile10044-BromotolueneStyrene95
Pd/C (1 mol%)-NaOAcDMF140244-BromoanisoleEthyl acrylate85
PdCl₂(PPh₃)₂ (3 mol%)-K₂CO₃NMP120121-Bromo-4-nitrobenzenen-Butyl acrylate90

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides to form C-N bonds.[4] The selection of the appropriate ligand is critical for the success of this reaction.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Substrate 1 (Aryl Bromide)Substrate 2 (Amine)Yield (%)
Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOt-BuToluene100204-BromotolueneMorpholine98
Pd(OAc)₂ (1 mol%)P(t-Bu)₃ (1.5 mol%)K₃PO₄Dioxane100181-Bromo-4-chlorobenzeneAniline92
RuPhos-precatalystRuPhosLiHMDSToluene100-3-Bromo-2-aminopyridineMorpholineHigh
BrettPhos-precatalystBrettPhosLiHMDSToluene100-3-Bromo-2-aminopyridineCyclopentylamine78[4]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Substrate 1 (Aryl Bromide)Substrate 2 (Alkyne)Yield (%)
Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)Et₃NTHF6564-BromoiodobenzenePhenylacetylene95
PdCl₂(PPh₃)₂ (1 mol%)CuI (2 mol%)i-Pr₂NHToluene80121-Bromo-4-methoxybenzene1-Heptyne88
Pd/Cu@AC--Water--Aryl bromidesTerminal alkynesHigh

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[5]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Heck Coupling

The following is a general procedure for the Heck coupling of an aryl bromide with an alkene.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst, and the ligand (if applicable). Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the solvent, the alkene (1.5 equiv.), and the base via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring. Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base. Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add a solution of this compound in the chosen solvent, followed by the amine.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

General Protocol for Sonogashira Coupling

A representative procedure for the Sonogashira coupling is as follows.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper co-catalyst in the solvent.

  • Reagent Addition: Add the base and then the terminal alkyne via syringe.

  • Reaction: Stir the reaction at the appropriate temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

G General Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants & Reagents setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_reagents Add Solvents & Reactants setup_reaction->add_reagents add_catalyst Add Catalyst System add_reagents->add_catalyst heat_stir Heat & Stir add_catalyst->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product (Chromatography) dry_concentrate->purify final_product final_product purify->final_product Characterize Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organoboron R'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Alternative Synthesis Routes for 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and regioselective synthesis of substituted benzaldehydes is a critical aspect of discovering and optimizing new chemical entities. 3-Bromo-2-fluoro-5-methylbenzaldehyde is a potentially valuable building block, and this guide provides a comparative analysis of two plausible, alternative synthetic routes, supported by established chemical principles and analogous experimental data from the literature.

Route 1: Electrophilic Bromination of 2-Fluoro-5-methylbenzaldehyde

This route involves the direct bromination of a commercially available or readily synthesized starting material, 2-fluoro-5-methylbenzaldehyde. The success of this approach hinges on the directing effects of the substituents on the aromatic ring. The aldehyde group is a meta-director and deactivating, while the methyl and fluoro groups are ortho,para-directors. The interplay of these directing effects could lead to the desired product, although regioselectivity might be a challenge.

Route 2: Ortho-Directed Formylation of 1-Bromo-3-fluoro-5-methylbenzene

This alternative strategy involves the formylation of a substituted bromofluorotoluene. This approach leverages the powerful ortho-directing effect of the fluorine atom in lithiation reactions to introduce the aldehyde group at the desired position. This route may offer better regioselectivity compared to electrophilic bromination.

Quantitative Comparison of Proposed Synthesis Routes

ParameterRoute 1: Electrophilic BrominationRoute 2: Ortho-Directed Formylation
Starting Material 2-Fluoro-5-methylbenzaldehyde1-Bromo-3-fluoro-5-methylbenzene
Key Transformation Electrophilic Aromatic BrominationOrtho-Directed Metalation-Formylation
Number of Steps (from commercial precursors) 22
Potential Yield Moderate (potential for isomeric byproducts)Good to High (potentially high regioselectivity)
Key Reagents N-Bromosuccinimide (NBS), Sulfuric Acidn-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Reaction Conditions Typically mild to moderate temperaturesCryogenic temperatures (-78 °C)
Potential Advantages Simpler reaction setup, readily available brominating agents.Higher predicted regioselectivity, potentially cleaner reaction.
Potential Disadvantages Risk of poor regioselectivity leading to difficult purification. Oxidation of the aldehyde group is a possible side reaction.[1]Requires strictly anhydrous conditions and handling of pyrophoric reagents (n-BuLi).

Experimental Protocols

Synthesis of Starting Materials

Protocol for 2-Fluoro-5-methylbenzaldehyde (Starting material for Route 1)

This compound is commercially available.[2][3] Alternatively, it can be synthesized from 2-fluoro-5-methylaniline via a Sandmeyer reaction followed by a suitable formylation precursor and hydrolysis.

Protocol for 1-Bromo-3-fluoro-5-methylbenzene (Starting material for Route 2)

This compound can be synthesized from 3-fluoro-5-methylaniline via a Sandmeyer reaction using sodium nitrite, hydrobromic acid, and copper(I) bromide. It is also commercially available.[4]

Route 1: Electrophilic Bromination of 2-Fluoro-5-methylbenzaldehyde

Hypothetical Protocol:

  • To a solution of 2-fluoro-5-methylbenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

This protocol is based on general procedures for the bromination of deactivated aromatic compounds.[5]

Route 2: Ortho-Directed Formylation of 1-Bromo-3-fluoro-5-methylbenzene

Hypothetical Protocol:

  • Dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, keeping the temperature at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

This protocol is based on established methods for ortho-lithiation and formylation of aryl halides.[6][7][8]

Visualizing the Synthetic Pathways

Route1 start 2-Fluoro-5-methylbenzaldehyde product This compound start->product Electrophilic Bromination reagents + NBS H2SO4, 0 °C

Caption: Route 1: Synthesis via Electrophilic Bromination.

Route2 start 1-Bromo-3-fluoro-5-methylbenzene product This compound start->product Ortho-directed Formylation step1_reagents 1) n-BuLi, THF, -78 °C 2) DMF

Caption: Route 2: Synthesis via Ortho-Directed Formylation.

References

Spectroscopic Analysis and Validation of 3-Bromo-2-fluoro-5-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of 3-Bromo-2-fluoro-5-methylbenzaldehyde, a key intermediate in pharmaceutical and materials science research. Through a comparative analysis with structurally similar benzaldehyde derivatives, this document offers researchers, scientists, and drug development professionals a comprehensive framework for the validation and characterization of this compound. The guide includes predicted spectroscopic data based on established structure-spectra correlations, detailed experimental protocols for acquiring such data, and a logical workflow for the analytical process.

Comparative Spectroscopic Data

While a complete experimental dataset for this compound is not publicly available, its spectroscopic characteristics can be reliably predicted by comparing them with those of analogous compounds. The following tables summarize the expected and observed spectroscopic data for the target compound and selected alternatives.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted vs. Experimental)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Solvent
This compound ~10.3 (predicted)~7.6-7.8 (2H, m) (predicted)~2.4 (3H, s) (predicted)CDCl₃
2-Fluorobenzaldehyde[1]10.357.17-7.88 (4H, m)-CDCl₃
3-Bromobenzaldehyde9.987.42-8.05 (4H, m)-CDCl₃
2-Methylbenzaldehyde[2]10.277.29-7.82 (4H, m)2.67CDCl₃
2-Hydroxy-3-methylbenzaldehyde[3]9.856.90-7.38 (3H, m)2.23CDCl₃

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted vs. Experimental)

CompoundAldehyde Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Solvent
This compound ~188 (predicted)~115-160 (predicted, with characteristic C-F and C-Br shifts)~20 (predicted)CDCl₃
2-Methylbenzaldehyde[4]193.3126.4, 131.3, 131.7, 133.8, 133.9, 140.119.0DMSO-d₆
2-Methoxybenzaldehyde[4]189.0112.6, 120.5, 124.1, 127.7, 136.4, 161.555.8 (methoxy)DMSO-d₆

Table 3: IR Spectroscopic Data Comparison (Key Absorptions, cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-H Stretch (Aldehyde)C-Br StretchC-F Stretch
This compound ~1700-1710 (predicted)~3000-3100 (predicted)~2720, ~2820 (predicted)~550-650 (predicted)~1200-1300 (predicted)
3-Bromobenzaldehyde[5][6][7][8]~1701~3068~2741, ~2845~667-
2-(Allyloxy)-3-bromobenzaldehyde[9]~17053000-31002720-2850Below 800-

Table 4: Mass Spectrometry Data Comparison (Key Fragments, m/z)

CompoundMolecular Ion [M]⁺[M-H]⁺[M-CHO]⁺[M-Br]⁺Isotopic Pattern for Bromine
This compound 216/218 (predicted)215/217 (predicted)187/189 (predicted)137 (predicted)M and M+2 peaks in ~1:1 ratio[10]
3-Bromobenzaldehyde[11]184/186183/185155/157105M and M+2 peaks in ~1:1 ratio[10]
Benzaldehyde[12]10610577-Not applicable
5-Bromo-2-hydroxybenzaldehyde[13]200/202199/201171/173121M and M+2 peaks in ~1:1 ratio[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established practices for the analysis of substituted benzaldehydes.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, ensuring sharp and symmetrical peaks.[14]

  • Data Acquisition:

    • Set appropriate acquisition parameters, including a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[14]

    • Acquire a sufficient number of scans (typically 8-16 for ¹H NMR) to obtain a good signal-to-noise ratio.[14]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[14]

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.2 ppm for ¹³C).[15]

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common and effective method.[9] Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Record the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • If necessary, perform baseline correction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Ionization:

    • For EI, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • For ESI, dissolve the sample in a suitable solvent and pass it through a charged capillary to generate ions.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The presence of a bromine atom is indicated by a characteristic M and M+2 isotopic pattern with nearly equal intensities.[10]

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis and validation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Comparison with Reference Data Structure_Elucidation->Comparison Final_Validation Final Structure Validation Comparison->Final_Validation

Caption: Workflow for the spectroscopic analysis and validation of the target compound.

Signaling_Pathway_Comparison cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_alternatives Alternative Compounds cluster_validation Validation through Comparison Target This compound NMR_Target Predicted ¹H & ¹³C Shifts Target->NMR_Target IR_Target Predicted Key Absorptions Target->IR_Target MS_Target Predicted Fragmentation Target->MS_Target Validation Structural Confirmation NMR_Target->Validation Compare IR_Target->Validation Compare MS_Target->Validation Compare Alt1 3-Bromobenzaldehyde Alt1->Validation Alt2 2-Fluorobenzaldehyde Alt2->Validation Alt3 2-Methylbenzaldehyde Alt3->Validation

Caption: Comparative analysis of spectroscopic data for structural validation.

References

Reactivity Face-Off: Fluoro- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the judicious selection of starting materials is paramount to achieving desired outcomes efficiently and selectively. Substituted benzaldehydes are fundamental building blocks, and the nature and position of the substituent on the aromatic ring profoundly influence the reactivity of the aldehyde functional group. This guide provides an objective, data-driven comparison of the reactivity of fluoro- and chloro-substituted benzaldehydes, two classes of compounds pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. By understanding their distinct reactivity profiles, researchers can strategically design synthetic routes, optimize reaction conditions, and accelerate the discovery and development of novel molecules.

The reactivity of the aldehyde group in halogen-substituted benzaldehydes is primarily dictated by the electronic effects exerted by the halogen atom. Both fluorine and chlorine are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the interplay of this inductive effect with the opposing electron-donating resonance effect (+M) and steric factors results in a nuanced reactivity landscape that varies with the specific reaction type.

Unraveling the Electronic Effects: A Tale of Two Halogens

The differing reactivity of fluoro- and chloro-substituted benzaldehydes can be rationalized by considering the fundamental electronic properties of fluorine and chlorine.

electronic_effects cluster_fluoro Fluorobenzaldehyde cluster_chloro Chlorobenzaldehyde F_Benz Fluorine Substituent F_Inductive Strong Inductive Effect (-I) (High Electronegativity) F_Benz->F_Inductive Dominant F_Resonance Weak Resonance Effect (+M) (Poor p-orbital overlap) F_Benz->F_Resonance F_Reactivity Enhanced Carbonyl Electrophilicity F_Inductive->F_Reactivity Cl_Benz Chlorine Substituent Cl_Inductive Moderate Inductive Effect (-I) Cl_Benz->Cl_Inductive Cl_Resonance Moderate Resonance Effect (+M) Cl_Benz->Cl_Resonance Cl_Reactivity Increased Carbonyl Electrophilicity Cl_Inductive->Cl_Reactivity

Fluorine, being the most electronegative element, exerts a significantly stronger inductive effect than chlorine.[1][2] This potent electron-withdrawing ability greatly increases the partial positive charge on the carbonyl carbon of fluorobenzaldehydes, rendering them more reactive towards nucleophiles. While fluorine also possesses a resonance effect due to its lone pairs, the poor overlap between the 2p orbital of fluorine and the 2p orbital of carbon in the benzene ring makes this effect weaker compared to its dominant inductive effect.[3]

Conversely, chlorine has a lower electronegativity than fluorine, resulting in a less pronounced inductive effect. However, the better energy and size match between the 3p orbital of chlorine and the 2p orbital of carbon allows for a more effective resonance donation of electron density to the aromatic ring compared to fluorine.[3] The balance of these effects often makes chlorobenzaldehydes less reactive than their fluoro counterparts in reactions where the electrophilicity of the carbonyl carbon is the primary driver.

Comparative Reactivity in Key Organic Transformations

The subtle yet significant differences in the electronic properties of fluorine and chlorine manifest in their differential reactivity across a range of important organic reactions.

Nucleophilic Aromatic Substitution (SNA r)

In nucleophilic aromatic substitution reactions, the substituent's ability to stabilize the negatively charged intermediate, the Meisenheimer complex, is crucial. The strong electron-withdrawing inductive effect of fluorine is highly effective at stabilizing this intermediate, thereby lowering the activation energy of the rate-determining step.[4] Consequently, fluoro-substituted benzaldehydes are generally more reactive in SNAr reactions than their chloro-substituted analogs.[4] This is somewhat counterintuitive as fluoride is a poorer leaving group than chloride in SN2 reactions.[4]

sn_ar_mechanism Reactants Halogenated Benzaldehyde + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Rate-determining step (Stabilized by -I effect) Product Substituted Product Meisenheimer->Product Fast

Experimental Protocol: Comparative SNAr Reaction

Objective: To compare the reactivity of 4-fluorobenzaldehyde and 4-chlorobenzaldehyde in a nucleophilic aromatic substitution reaction with a secondary amine.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Pyrrolidine

  • Acetonitrile (anhydrous)

  • Round-bottom flasks with reflux condensers

  • Magnetic stirrers and heating mantles

  • TLC plates and developing chamber

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In two separate round-bottom flasks, dissolve 1.0 mmol of 4-fluorobenzaldehyde and 4-chlorobenzaldehyde, respectively, in 10 mL of anhydrous acetonitrile.

  • To each flask, add 2.2 mmol of pyrrolidine.

  • Heat the reaction mixtures to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every hour).

  • Upon completion (or after a set time, e.g., 15 hours), cool the reaction mixtures to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography and determine the yield.

Expected Outcome: The reaction with 4-fluorobenzaldehyde is expected to proceed faster and give a higher yield of the 4-(pyrrolidin-1-yl)benzaldehyde compared to the reaction with 4-chlorobenzaldehyde under identical conditions.[5]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde. The strong electron-withdrawing nature of halogens enhances the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.[6] Due to fluorine's superior inductive effect, fluorobenzaldehydes are generally more reactive in Knoevenagel condensations than chlorobenzaldehydes.

Benzaldehyde Derivative Reaction Time (min) Yield (%)
4-Fluorobenzaldehyde1095
4-Chlorobenzaldehyde1592
Benzaldehyde3085
4-Methoxybenzaldehyde6070

Table 1: Comparative yields and reaction times for the Knoevenagel condensation of various benzaldehydes with malononitrile catalyzed by piperidine. (Data is representative and may vary based on specific experimental conditions).

Experimental Protocol: Knoevenagel Condensation

Objective: To compare the reaction rates and yields of 4-fluorobenzaldehyde and 4-chlorobenzaldehyde in a Knoevenagel condensation with malononitrile.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In two separate flasks, dissolve 10 mmol of 4-fluorobenzaldehyde and 4-chlorobenzaldehyde, respectively, in 20 mL of ethanol.

  • To each solution, add 10 mmol of malononitrile and a catalytic amount of piperidine (e.g., 0.5 mmol).

  • Stir the mixtures at room temperature and monitor the formation of the product precipitate.

  • Record the time required for the completion of the reaction (as determined by TLC).

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to a constant weight.

  • Calculate the percentage yield for each reaction.

Oxidation and Reduction Reactions

The reactivity of substituted benzaldehydes in oxidation and reduction reactions is also influenced by the electronic nature of the substituents.

Reduction: In the reduction of the aldehyde to an alcohol using hydride reagents like sodium borohydride (NaBH₄), the reaction is initiated by the nucleophilic attack of the hydride ion on the carbonyl carbon. Electron-withdrawing groups, by increasing the electrophilicity of the carbonyl carbon, generally accelerate the rate of reduction.[6] Therefore, fluorobenzaldehydes are expected to be reduced faster than chlorobenzaldehydes.

Oxidation: The oxidation of benzaldehydes to carboxylic acids can be more complex, with the reaction mechanism and the nature of the oxidant playing a significant role. For some oxidants, such as potassium permanganate, electron-donating groups have been observed to accelerate the reaction.[6] However, in other cases, the electrophilicity of the carbonyl carbon can still be a determining factor. A systematic comparison would require kinetic studies under controlled conditions.

Conclusion

The choice between fluoro- and chloro-substituted benzaldehydes as synthetic precursors is a critical decision that can significantly impact the efficiency and outcome of a chemical transformation. While both substituents enhance the reactivity of the benzaldehyde moiety compared to the unsubstituted parent compound, fluorine's preeminent inductive effect generally renders fluorobenzaldehydes more reactive in reactions driven by the electrophilicity of the carbonyl carbon, such as nucleophilic additions and condensations. Furthermore, in nucleophilic aromatic substitution, the ability of fluorine to stabilize the Meisenheimer intermediate makes it a superior activating group.

For the medicinal chemist and process developer, a thorough understanding of these reactivity principles is indispensable for the rational design of synthetic strategies. This guide provides a foundational framework for making informed decisions, but it is crucial to recognize that specific reaction conditions, including the nature of the nucleophile, solvent, and catalyst, can further modulate the observed reactivity. Therefore, empirical validation through carefully designed experiments remains the cornerstone of successful synthetic chemistry.

References

Benchmarking the Efficiency of 3-Bromo-2-fluoro-5-methylbenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules with desired properties. 3-Bromo-2-fluoro-5-methylbenzaldehyde stands as a versatile building block, featuring a trifunctionalized benzene ring that offers multiple avenues for synthetic elaboration. This guide provides a comparative analysis of the efficiency of this compound in several key palladium-catalyzed cross-coupling reactions, offering insights into its reactivity and potential applications in pharmaceutical and materials science research.

Reactivity Overview

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily influenced by the electronic effects of its substituents. The fluorine atom at the ortho-position and the aldehyde group both exert electron-withdrawing effects, which can influence the oxidative addition step in the catalytic cycle. The methyl group at the meta-position has a mild electron-donating effect. This electronic profile makes the aryl-bromide bond susceptible to a range of palladium-catalyzed transformations.

Comparative Data on Key Cross-Coupling Reactions

To provide a clear benchmark of its synthetic utility, this section summarizes the expected efficiencies of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. For comparison, data for two alternative, structurally related substrates, 3-Bromo-5-methylbenzaldehyde and 3-Bromo-5-fluorobenzaldehyde, are also presented. These alternatives allow for an evaluation of the electronic impact of the ortho-fluoro substituent.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95
3-Bromo-5-methylbenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~90-98
3-Bromo-5-fluorobenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~80-90
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024~75-85
3-Bromo-5-methylbenzaldehydeMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024~80-90
3-Bromo-5-fluorobenzaldehydeMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024~70-80
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF656~80-90
3-Bromo-5-methylbenzaldehydePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF656~85-95
3-Bromo-5-fluorobenzaldehydePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF656~75-85
Heck This compoundn-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF11018~70-80
3-Bromo-5-methylbenzaldehyden-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF11018~75-85
3-Bromo-5-fluorobenzaldehyden-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF11018~65-75

Note: The yields presented are typical estimates based on related literature and may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Suzuki-Miyaura Coupling: Synthesis of 2-Fluoro-5-methyl-3-phenylbenzaldehyde

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (10 mL)

  • Water (2.5 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3-(Morpholin-4-yl)-2-fluoro-5-methylbenzaldehyde

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and heat the mixture at 100°C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 2-Fluoro-5-methyl-3-(phenylethynyl)benzaldehyde

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add THF, triethylamine, and phenylacetylene.

  • Stir the mixture at 65°C for 6 hours.

  • Cool to room temperature, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Heck Reaction: Synthesis of (E)-3-(2-Fluoro-5-methyl-3-formylphenyl)acrylic acid, n-butyl ester

Materials:

  • This compound (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and triethylamine in DMF.

  • Add n-butyl acrylate to the mixture.

  • Heat the reaction at 110°C for 18 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the synthetic transformations and experimental processes, the following diagrams have been generated.

Suzuki_Miyaura_Pathway A Ar-Br C Ar-Pd(II)-Br A->C Oxidative Addition B Pd(0) B->C E [Ar-Pd(II)-Ar'] C->E Transmetalation D Ar'B(OH)2 D->E E->B F Ar-Ar' E->F Reductive Elimination Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, and Base B Add Solvent and Reactants A->B C Heat and Stir B->C D Cool and Dilute C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G Reactivity_Comparison cluster_reactivity Relative Reactivity in Pd-Coupling High Higher Yield / Faster Rate Med Good Yield / Moderate Rate Low Lower Yield / Slower Rate 3-Bromo-5-methylbenzaldehyde 3-Bromo-5-methylbenzaldehyde 3-Bromo-5-methylbenzaldehyde->High This compound This compound This compound->Med 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde->Low

A Comparative Guide to the DFT-Elucidated Reactivity of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Bromo-2-fluoro-5-methylbenzaldehyde, drawing upon Density Functional Theory (DFT) studies of similarly substituted benzaldehydes. Due to the limited direct experimental and theoretical data on this specific molecule, this report leverages established principles of physical organic chemistry and computational studies on analogous compounds to predict its reactivity profile. This guide is intended to inform synthetic strategies and further computational investigations.

Introduction to the Reactivity of Substituted Benzaldehydes

The reactivity of benzaldehyde and its derivatives is primarily governed by the electrophilic nature of the carbonyl carbon and the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. The position of these substituents also plays a crucial role due to resonance and inductive effects.

In this compound, the substituents are a bromine atom, a fluorine atom, and a methyl group. Both bromine and fluorine are halogens and are inductively electron-withdrawing, while the methyl group is weakly electron-donating. The fluorine atom at the ortho position and the bromine atom at the meta position to the aldehyde group will significantly influence the molecule's reactivity.

Comparative DFT Studies on Halogenated Benzaldehydes

A study on 3-halogenobenzaldehydes (where the halogen is F, Cl, or Br) using DFT and time-dependent DFT (TDDFT) revealed the influence of the halogen and solvent on conformational stability, structural parameters, dipole moment, and carbonyl stretching frequency[1]. Another DFT study on o-, m-, and p-chlorobenzaldehydes provided insights into their electronic structure and nonlinear optical properties[2]. Furthermore, a comprehensive theoretical and experimental analysis of 5-Bromo-2-Hydroxybenzaldehyde using DFT at the B3LYP/6-311++G(d,p) level of theory has offered valuable data on a similarly substituted aromatic aldehyde[3].

These studies collectively indicate that halogen substituents significantly impact the frontier molecular orbitals (HOMO and LUMO) and the overall reactivity. The electron-withdrawing nature of halogens generally lowers the LUMO energy, making the molecule a better electron acceptor and enhancing its reactivity towards nucleophiles.

Predicted Reactivity of this compound

Based on the principles of substituent effects and findings from DFT studies on analogous compounds, the following reactivity profile for this compound can be predicted:

  • Nucleophilic Addition to the Carbonyl Group: The strong inductive electron-withdrawing effects of the ortho-fluoro and meta-bromo substituents are expected to increase the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity would likely lead to faster reaction rates for nucleophilic addition reactions compared to unsubstituted benzaldehyde or benzaldehydes with only electron-donating groups.

  • Electrophilic Aromatic Substitution: The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution. The combined deactivating effect of the bromo and fluoro substituents would further disfavor electrophilic attack on the aromatic ring. The directing effects of the existing substituents would likely channel incoming electrophiles to the C4 and C6 positions, though the overall reactivity is expected to be low.

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluoro and bromo groups could potentially activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to these halogens, provided a strong nucleophile and suitable reaction conditions are employed[4].

Comparison with Alternative Benzaldehydes

To contextualize the reactivity of this compound, a qualitative comparison with other substituted benzaldehydes is presented below.

CompoundSubstituent Effects on Carbonyl ReactivityPredicted Relative Reactivity Towards Nucleophiles
BenzaldehydeBaseline reactivity1 (Reference)
4-MethylbenzaldehydeWeakly activating (EDG)< 1
4-NitrobenzaldehydeStrongly deactivating (EWG)> 1
2-FluorobenzaldehydeStrongly deactivating (EWG)> 1
3-BromobenzaldehydeModerately deactivating (EWG)> 1
This compound Strongly deactivating (two EWGs) and weakly activating (one EDG)Expected to be significantly > 1

Experimental Protocols

While specific experimental protocols for reactions involving this compound are scarce, methods for the synthesis and reaction of similarly substituted benzaldehydes can be adapted.

Synthesis of Substituted Benzaldehydes

A common route for the synthesis of halogenated benzaldehydes involves the oxidation of the corresponding benzyl alcohol. For instance, 3-bromo-2-methylbenzaldehyde can be synthesized by the oxidation of (3-bromo-2-methylphenyl)methanol using manganese (IV) oxide in dichloromethane[5]. Another approach involves the formylation of a substituted benzene ring.

Nucleophilic Fluorine Substitution

The development of methods for nucleophilic fluorine substitution on alkylbromides using reagents like Et3N·3HF has been reported, which could be relevant for modifying the side chain of related compounds[6][7].

Visualizing Reaction Pathways

The following diagram illustrates a general workflow for a DFT study on the reactivity of a substituted benzaldehyde, which could be applied to this compound.

dft_workflow cluster_input Input Generation cluster_calculation DFT Calculations cluster_analysis Reactivity Analysis cluster_output Output & Comparison mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo_analysis mep Molecular Electrostatic Potential (MEP) Map geom_opt->mep reactivity_descriptors Calculate Reactivity Descriptors (e.g., Hardness, Electrophilicity) fmo_analysis->reactivity_descriptors transition_state Transition State Search (for specific reactions) reactivity_descriptors->transition_state compare_data Compare with Experimental Data & Other Benzaldehydes mep->compare_data transition_state->compare_data publish Publish Findings compare_data->publish

Caption: A generalized workflow for a DFT study on benzaldehyde reactivity.

The following diagram illustrates a general nucleophilic addition reaction to a substituted benzaldehyde.

nucleophilic_addition reactant Substituted Benzaldehyde C=O intermediate Substituted Benzene Ring C-O⁻ reactant:carbonyl->intermediate:alkoxide Nucleophilic Attack nucleophile Nu⁻ product Substituted Benzene Ring C-OH intermediate:alkoxide->product:alcohol Protonation proton_source H⁺

Caption: General mechanism of nucleophilic addition to a substituted benzaldehyde.

Conclusion

While direct computational studies on this compound are yet to be published, a comparative analysis based on existing DFT literature for analogous halogenated benzaldehydes provides valuable predictive insights into its reactivity. The presence of strong electron-withdrawing fluoro and bromo substituents is expected to render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This guide serves as a foundational resource for researchers and professionals in drug development, offering a theoretical framework to guide future experimental and computational investigations on this and related molecules.

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-2-fluoro-5-methylbenzaldehyde, a key building block in the synthesis of various therapeutic agents, presents a significant analytical challenge due to the potential for multiple positional isomers. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The Analytical Challenge: Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several structural isomers, where the bromo, fluoro, and methyl groups, or the aldehyde function, are in different positions on the benzene ring. These impurities can be difficult to separate and may possess different toxicological profiles, highlighting the need for robust analytical methods to ensure their control.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, and the nature of the isomers. This section compares the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the key performance parameters of different analytical methods for the analysis of bromofluorobenzaldehyde isomers. While specific data for this compound is not extensively available, the data presented for a mixture of ten bromofluorobenzaldehyde isomers using a validated Low Thermal Mass Gas Chromatography (LTM GC) method provides a strong benchmark.[1]

Analytical TechniqueKey Performance ParametersValues/Remarks
Low Thermal Mass Gas Chromatography (LTM GC) Linearity (Correlation Coefficient) > 0.999 for all isomers[1]
Limit of Detection (LOD) 0.4 ppm for each isomer[1]
Limit of Quantitation (LOQ) 1.2 ppm for each isomer[1]
Accuracy (Recovery) 93.7% to 107.7% for all isomers[1]
Analysis Time Very short run time due to ultrafast temperature programming[1]
High-Performance Liquid Chromatography (HPLC) Applicability Suitable for moderately polar compounds.[2]
Detection UV detection is effective for benzaldehyde derivatives (typically 250-350 nm).[2]
Separation Reversed-phase chromatography with a C18 column is a common starting point.[2]
Optimization Gradient elution is initially used to determine optimal conditions, followed by isocratic method development for faster analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Applicability Powerful for structural elucidation and can be used for quantitative analysis (qNMR).[3][4]
Distinguishing Isomers The chemical shifts and coupling constants of aldehydic and aromatic protons are sensitive to the position of substituents.[3][5]
Quantitative Analysis Integration of well-resolved signals can determine the ratio of isomers.[4]
Enantiomeric Purity Can be used with chiral solvating agents to determine enantiomeric purity if a chiral center is present.[4][6]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization for the specific isomeric impurities of this compound.

Low Thermal Mass Gas Chromatography (LTM GC) Method for Bromofluorobenzaldehyde Isomers

This method has been validated for the separation of ten bromofluorobenzaldehyde isomers and demonstrates high efficiency and sensitivity.[1]

  • Instrumentation: Low Thermal Mass Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium.

  • Temperature Program: Ultrafast temperature programming is a key feature of LTM GC, allowing for rapid heating and cooling cycles. A typical program might involve an initial hold followed by a rapid ramp to a final temperature.

  • Injector and Detector Temperature: Optimized for the volatility of the analytes.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration within the linear range of the method.

High-Performance Liquid Chromatography (HPLC) Method Development

The following is a general strategy for developing a reversed-phase HPLC method for the analysis of substituted benzophenones, which can be adapted for this compound.[2]

  • Instrumentation: HPLC or UHPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water are common choices.

  • Initial Gradient Run: Start with a gradient from a low to a high percentage of organic solvent to determine the approximate elution conditions. For example, 50% to 90% acetonitrile over 10 minutes.

  • Method Optimization:

    • Mobile Phase Composition: Adjust the initial percentage of the organic solvent to achieve optimal retention.

    • Isocratic Method: Once the optimal elution composition is determined, an isocratic method can be developed for faster analysis.

    • Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to balance resolution and run time.

    • Column Temperature: Vary the temperature (e.g., 25 °C to 40 °C) to improve peak shape and retention time.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase).

¹H NMR Spectroscopy for Structural Elucidation and Purity Assessment

¹H NMR is an invaluable tool for identifying and quantifying isomers based on the unique chemical environment of each proton.[3]

  • Sample Preparation:

    • Weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Pulse Angle: A 30° or 45° pulse is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient.

  • Data Analysis:

    • The aldehyde proton will appear as a singlet at a characteristic downfield chemical shift (around δ 10 ppm).[5]

    • The aromatic protons will exhibit specific splitting patterns and chemical shifts depending on the substitution pattern.

    • The integration of the signals corresponding to the different isomers can be used to determine their relative abundance.

Visualizing the Workflow and Analytical Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for isomeric purity analysis and the logical relationship between the different analytical techniques.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 3-Bromo-2-fluoro- 5-methylbenzaldehyde Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Addition of Internal Standard (optional) Dissolution->Standard GC Gas Chromatography (GC) Standard->GC HPLC High-Performance Liquid Chromatography (HPLC) Standard->HPLC NMR Nuclear Magnetic Resonance (NMR) Standard->NMR Separation Separation of Isomers GC->Separation HPLC->Separation Structure Structural Elucidation NMR->Structure Quantification Quantification of Impurities Separation->Quantification Report Purity Report Quantification->Report Structure->Quantification

Caption: Experimental workflow for isomeric purity analysis.

Analytical_Technique_Selection cluster_problem Analytical Goal cluster_methods Primary Methods cluster_confirmation Confirmatory Method Goal Isomeric Purity of This compound GC GC / LTM GC Goal->GC High Resolution & Sensitivity for Volatile Isomers HPLC HPLC / UHPLC Goal->HPLC Versatility for a Range of Polarities NMR NMR Spectroscopy GC->NMR Structural Confirmation of Separated Peaks HPLC->NMR Structural Confirmation of Separated Peaks

Caption: Logic for selecting an analytical technique.

Conclusion

The isomeric purity analysis of this compound requires high-resolution analytical techniques. Low Thermal Mass Gas Chromatography has been demonstrated as a powerful tool for the separation and quantification of bromofluorobenzaldehyde isomers, offering excellent sensitivity and short analysis times.[1] HPLC provides a versatile alternative, particularly for less volatile impurities, and its methodology can be systematically developed. ¹H NMR spectroscopy is indispensable for the unambiguous structural elucidation of isomers and can be employed for quantitative analysis. For comprehensive quality control, a combination of a high-resolution chromatographic technique (GC or HPLC) for separation and quantification, coupled with NMR for structural confirmation, is recommended.

References

Navigating the Purification Maze: A Comparative Guide for 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a comparative analysis of common purification techniques for 3-Bromo-2-fluoro-5-methylbenzaldehyde (CAS No. 1257665-03-4), a key building block in various synthetic pathways. While specific experimental data for this compound is limited in published literature, this guide draws upon established protocols for structurally analogous brominated and fluorinated benzaldehydes to provide a robust framework for achieving high purity.

At a Glance: Purification Technique Comparison

The selection of a purification method hinges on factors such as the initial purity of the crude material, the scale of the purification, and the desired final purity. Below is a summary of quantitative data from the purification of similar compounds, offering a predictive insight into the potential efficacy of each technique for this compound.

Purification TechniqueAnalogous CompoundEluent/Solvent SystemYieldFinal Purity/ContentReference
Column Chromatography Methyl 3-bromo-5-fluoro-2-methylbenzoatePetroleum ether/ethyl acetate (50:1, v/v)51%Not Specified (product was a yellow oil)[1]
Flash Chromatography 3-Bromo-2,5-difluorobenzaldehydeNot SpecifiedNot SpecifiedPurity confirmed by GCMS and ¹H NMR[2]
Vacuum Distillation 2-fluoro-5-bromobenzaldehydeNot Applicable80%98%[3]
Bulk Melting Crystallization 3-bromo-4-fluorobenzaldehydeNot Applicable89.7% - 91.9%99.2% - 99.4%[4]
Recrystallization 2-bromo-5-fluorobenzaldehydeChloroformNot SpecifiedNot Specified (used for single crystal growth)

Visualizing the Path to Purity

A systematic approach is crucial for efficient and effective purification. The following diagrams illustrate a general experimental workflow and a logical decision-making process for selecting the most appropriate purification technique.

PurificationWorkflow cluster_crude Crude Product cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Final Analysis cluster_product Final Product Crude Crude 3-Bromo-2-fluoro- 5-methylbenzaldehyde TLC_GCMS Purity Assessment (TLC, GC-MS, NMR) Crude->TLC_GCMS Sample ColumnChrom Column Chromatography TLC_GCMS->ColumnChrom Complex Mixture Recrystallization Recrystallization TLC_GCMS->Recrystallization Solid with Impurities Distillation Vacuum Distillation TLC_GCMS->Distillation Liquid/Low-Melting Solid PurityCheck Purity Verification (TLC, GC-MS, NMR) ColumnChrom->PurityCheck Recrystallization->PurityCheck Distillation->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity > 99%

A general experimental workflow for purification and analysis.

PurificationDecisionTree Start Start: Crude Product Analysis ImpurityType Nature of Impurities? Start->ImpurityType Scale Scale of Purification? ImpurityType->Scale Polarity similar to product (e.g., isomers) ThermalStability Is the compound thermally stable? ImpurityType->ThermalStability Different volatility Recrystallization Recrystallization ImpurityType->Recrystallization Different polarity & solid ColumnChrom Column Chromatography Scale->ColumnChrom Small to Medium Scale Distillation Vacuum Distillation Scale->Distillation Large Scale ThermalStability->ColumnChrom No ThermalStability->Distillation Yes

Decision tree for selecting a purification technique.

Experimental Protocols

The following are detailed methodologies for the most common and effective purification techniques, adapted for this compound based on procedures for analogous compounds.

Column Chromatography

This technique is highly effective for separating compounds with similar polarities, such as isomers, which may be present as byproducts in the synthesis of this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: An appropriate solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Based on a similar compound, a ratio of 50:1 petroleum ether/ethyl acetate can be a good starting point.[1]

  • Column Packing:

    • A cotton or glass wool plug is placed at the bottom of a glass column.

    • A layer of sand is added.

    • A slurry of silica gel in the chosen eluent is prepared and poured into the column, allowing it to settle into a packed bed.

    • A thin layer of sand is added on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of the eluent or a suitable solvent.

    • This solution is carefully added to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • The eluent is passed through the column. For faster elution, this can be done under moderate air pressure (flash chromatography).[2]

    • Fractions are collected sequentially in test tubes.

  • Analysis and Product Isolation:

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly when impurities have different solubility profiles from the desired product.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]

    • For a related compound, 2-bromo-5-fluorobenzaldehyde, chloroform was used for recrystallization to obtain crystals suitable for X-ray analysis.

  • Procedure:

    • The crude this compound is placed in an Erlenmeyer flask.

    • The chosen solvent is heated and added portion-wise to the crude material with swirling until the solid completely dissolves. Use the minimum amount of hot solvent.[5]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes before being filtered hot to remove the charcoal.

    • The hot, saturated solution is allowed to cool slowly to room temperature to promote the formation of large, pure crystals.

    • To maximize the yield, the flask can be placed in an ice bath after it has cooled to room temperature.[5]

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The collected crystals are washed with a small amount of cold solvent.

    • The purified crystals are dried in a vacuum oven.

Vacuum Distillation

For compounds that are liquids or low-melting solids and are thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. A patent for the synthesis of 2-fluoro-5-bromobenzaldehyde reports using vacuum distillation to achieve a product with 98% content and an 80% yield.[3]

  • Apparatus Setup: A standard distillation apparatus with a vacuum adapter is used. It is crucial to ensure all glass joints are well-sealed to maintain a high vacuum.

  • Procedure:

    • The crude product is placed in the distillation flask.

    • A vacuum is applied, and the system is allowed to stabilize at the desired pressure.

    • The distillation flask is heated gradually.

    • The fraction that distills at a constant temperature is collected as the purified product. For 2-fluoro-5-bromobenzaldehyde, the product was collected at 63-65 °C under a pressure of 3 mmHg.[3]

  • Product Collection: The receiving flask contains the purified liquid this compound.

Purity Assessment

Regardless of the purification technique employed, the purity of the final product must be verified using analytical methods such as:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on purity and can help identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can detect and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture.

References

Comparative Guide to the Validation of Analytical Methods for 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure the reliability, accuracy, and consistency of quantitative data. This guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of 3-Bromo-2-fluoro-5-methylbenzaldehyde. The performance of these methods is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated Gas Chromatography (GC) method and a projected High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 93.7% - 107.7%98.0% - 102.0%
Precision (RSD%) < 2.0%< 2.0%
Limit of Detection (LOD) 0.4 ppm0.5 ppm
Limit of Quantitation (LOQ) 1.2 ppm1.5 ppm
Specificity Demonstrated by baseline separation of isomersDemonstrated by peak purity analysis (e.g., DAD)
Experimental Protocols

Detailed methodologies for both the GC and a proposed HPLC method are provided below. These protocols are based on established methods for similar analytes and represent a starting point for method development and validation.[3][4]

1. Gas Chromatography (GC) Method

This method is adapted from a validated procedure for the analysis of bromofluorobenzaldehyde isomers.[3]

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Low Thermal Mass (LTM) column oven for rapid temperature programming.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 150°C, hold for 1 minute.

    • Ramp 2: 30°C/min to 220°C, hold for 5 minutes.

  • Injector: Split mode (25:1), temperature 250°C.

  • Detector: FID, temperature 280°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 5 mg/mL.

  • Injection Volume: 1 µL.

2. High-Performance Liquid Chromatography (HPLC) Method (Proposed)

This proposed method is based on general principles for the analysis of aromatic aldehydes.[4]

  • Instrumentation: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector monitoring at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a typical experimental workflow for sample analysis.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Requirements B Develop Analytical Method A->B C Define Validation Protocol B->C D Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) C->D E Analyze Results D->E F Document in Validation Report E->F G Method Implementation F->G

Analytical Method Validation Workflow

G cluster_1 Sample Analysis Workflow Prep Sample Preparation (Weighing, Dissolution) Inject Chromatographic Injection (GC or HPLC) Prep->Inject Std Standard Preparation (Reference Standard) Std->Inject Data Data Acquisition (Chromatogram) Inject->Data Process Data Processing (Integration, Quantification) Data->Process Report Generate Report Process->Report

Sample Analysis Workflow
Comparison and Alternatives

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The use of a Low Thermal Mass (LTM) GC can significantly reduce run times.[3] FID provides excellent sensitivity and a wide linear range. The primary limitation of GC is that the analyte must be thermally stable and sufficiently volatile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. Reversed-phase HPLC with UV detection is a common and robust method for aromatic compounds.[4] The use of a Photodiode Array (PDA) detector allows for the assessment of peak purity, which is a key component of specificity.

  • Alternative Methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): For even higher sensitivity and selectivity, LC-MS can be employed. This technique is particularly useful for the analysis of trace-level impurities.[5]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be used for assay determination without the need for a reference standard of the same compound, provided a certified internal standard is used.[6]

References

Economic Analysis of Synthetic Routes to 3-Bromo-2-fluoro-5-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals, necessitates a thorough evaluation of potential manufacturing routes. This guide provides an in-depth economic and practical comparison of two plausible synthetic pathways, offering valuable insights for process optimization and cost-effective production. The analysis is based on established chemical transformations, with experimental data drawn from analogous reactions reported in the scientific literature.

Comparative Analysis of Synthetic Pathways

Two primary synthetic strategies are evaluated:

  • Route 1: Electrophilic Bromination of 2-Fluoro-5-methylbenzaldehyde. This approach involves the direct bromination of a commercially available starting material.

  • Route 2: Multi-step Synthesis from 2-Fluoro-5-methyltoluene. This pathway entails the initial bromination of the toluene derivative followed by a subsequent oxidation of the methyl group to the aldehyde.

The following table summarizes the key economic and experimental parameters of each route.

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material 2-Fluoro-5-methylbenzaldehyde2-Fluoro-5-methyltoluene
Key Reagents N-Bromosuccinimide (NBS), Sulfuric AcidN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), N-Bromosuccinimide (NBS), Sodium Bicarbonate, Dichloromethane (DCM)
Reaction Steps 12
Overall Yield (Estimated) 80-90%60-70%
Estimated Cost of Starting Material (per mole) HighLow
Estimated Reagent Cost (per mole of product) ModerateHigh
Process Time Short (typically < 24 hours)Long (multiple days)
Purification Column ChromatographyMultiple Column Chromatographies
Scalability GoodModerate
Safety & Environmental Considerations Use of corrosive acid.Use of a radical initiator (AIBN) and a halogenated solvent (DCM).

Detailed Experimental Protocols

The following protocols are based on analogous procedures found in the literature and are provided as a guide for laboratory-scale synthesis.

Route 1: Electrophilic Bromination of 2-Fluoro-5-methylbenzaldehyde

This protocol is adapted from the bromination of similar aromatic aldehydes.

Materials:

  • 2-Fluoro-5-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 2-fluoro-5-methylbenzaldehyde (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Route 2: Multi-step Synthesis from 2-Fluoro-5-methyltoluene

This two-step protocol involves a benzylic bromination followed by a Kornblum oxidation.

Step 2a: Benzylic Bromination of 2-Fluoro-5-methyltoluene

Materials:

  • 2-Fluoro-5-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (or a suitable alternative)

Procedure:

  • Dissolve 2-fluoro-5-methyltoluene (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3-bromo-1-(bromomethyl)-2-fluorobenzene. This intermediate is often used in the next step without further purification.

Step 2b: Oxidation to this compound

Materials:

  • Crude 3-bromo-1-(bromomethyl)-2-fluorobenzene

  • Sodium Bicarbonate

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude benzylic bromide from the previous step in a mixture of DMSO and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Heat the mixture to 100-120°C for 2-3 hours.

  • Cool the reaction to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthetic_Routes cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Multi-step Synthesis start1 2-Fluoro-5-methylbenzaldehyde step1_1 Bromination (NBS, H₂SO₄) start1->step1_1 product1 This compound step1_1->product1 start2 2-Fluoro-5-methyltoluene step2_1 Benzylic Bromination (NBS, AIBN) start2->step2_1 intermediate2 3-Bromo-1-(bromomethyl)-2-fluorobenzene step2_1->intermediate2 step2_2 Kornblum Oxidation (NaHCO₃, DMSO) intermediate2->step2_2 product2 This compound step2_2->product2

Caption: Comparative flowchart of the two synthetic routes.

Conclusion

The choice between these two synthetic routes will ultimately depend on the specific requirements of the research or manufacturing campaign.

  • Route 1 is advantageous for its simplicity, higher overall yield, and shorter reaction time, making it ideal for rapid, small-scale synthesis where the cost of the starting material is not the primary concern.

  • Route 2 , while more complex and lower-yielding, utilizes a less expensive starting material. This could make it a more economically viable option for large-scale production, provided the process can be optimized to improve yields and streamline purification steps.

Further process development and optimization would be necessary to fully realize the economic potential of either route on an industrial scale. This guide serves as a foundational analysis to inform such efforts.

Mechanistic comparison of different cross-coupling reactions with 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. For researchers and professionals in drug development, the strategic functionalization of aromatic scaffolds is paramount. This guide provides a mechanistic and practical comparison of several key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to the versatile building block, 3-Bromo-2-fluoro-5-methylbenzaldehyde.

The presence of the aldehyde group, a fluorine atom, and a methyl group on the aromatic ring of this substrate offers a unique electronic and steric environment, influencing the efficiency and outcome of these transformations. Understanding the nuances of each reaction is crucial for selecting the optimal synthetic route.

Comparative Analysis of Cross-Coupling Reactions

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this compound. The data presented is a composite of established protocols for similar aryl bromides and serves as a guide for reaction optimization.

Reaction TypeCoupling PartnerCatalyst System (Typical Loading)BaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O80-11085-95
Heck Alkene (e.g., Styrene)Pd(OAc)₂ (1-2 mol%), P(o-tolyl)₃ (2-4 mol%)Et₃NDMF100-12070-90
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2-5 mol%), CuI (3-10 mol%)Et₃N / PiperidineTHF / Toluene25-7080-95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%)NaOtBuToluene / Dioxane80-11075-90

Mechanistic Overview and Catalytic Cycles

At the heart of these transformations lies a palladium-based catalytic cycle, generally proceeding through three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and reductive elimination. The Buchwald-Hartwig amination follows a similar pattern involving oxidative addition, amine coordination/deprotonation, and reductive elimination.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[1][3] This is followed by transmetalation with a boronate species, formed by the reaction of the boronic acid with a base.[1][3] The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[1][3]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (R-B(OH)2, Base) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[4][5][6] The cycle starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst.[5][7] The resulting Pd(II) complex then undergoes migratory insertion with the alkene.[5][7] A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex.[7] Finally, base-mediated reductive elimination regenerates the Pd(0) catalyst.[7]

Heck_Cycle cluster_1 Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Intermediate Alkene Complex ArPd(II)(Br)L2->Intermediate Migratory Insertion (Alkene) HPd(II)(Br)L2 HPd(II)(Br)L2 Intermediate->HPd(II)(Br)L2 β-Hydride Elimination (Product) HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction synthesizes a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction typically involves a dual catalytic system of palladium and copper.[8] The palladium cycle mirrors other cross-coupling reactions, starting with oxidative addition.[8] The key difference is the transmetalation step, where a copper acetylide, formed in a separate copper cycle, transfers the alkyne group to the palladium center.[8][9] Reductive elimination then yields the coupled product.[8]

Sonogashira_Cycle cluster_2 Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 ArPd(II)(Br)L2->ArPd(II)(alkyne)L2 Transmetalation Cu(I)-alkyne Copper Acetylide ArPd(II)(alkyne)L2->Pd(0)L2 Reductive Elimination (Product) Cu(I)Br Cu(I)Br Cu(I)Br->Cu(I)-alkyne Alkyne, Base Cu(I)-alkyne->Cu(I)Br to Pd cycle

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds.[10][11] The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.[11][12] The resulting Pd(II) complex then coordinates with the amine.[12] In the presence of a strong base, the amine is deprotonated, forming a palladium-amido complex.[12] The final step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[11][12]

Buchwald_Hartwig_Cycle cluster_3 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(NR2)L2 Pd-Amido Complex ArPd(II)(Br)L2->ArPd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) ArPd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative experimental protocols for each cross-coupling reaction with this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

Suzuki-Miyaura Coupling Protocol

To a flame-dried Schlenk tube are added this compound (1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Heck Reaction Protocol

In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol) are combined in anhydrous DMF (5 mL). The tube is sealed and heated to 110 °C for 16-24 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.[5]

Sonogashira Coupling Protocol

A Schlenk flask is charged with this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol). The flask is evacuated and backfilled with argon. Anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol) are added via syringe. The reaction is stirred at room temperature or gently heated (e.g., 50 °C) for 4-12 hours. Upon completion, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic phase is dried over sodium sulfate, filtered, and concentrated. The crude material is purified by flash chromatography.

Buchwald-Hartwig Amination Protocol

An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added. The mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.

Conclusion

The choice of cross-coupling reaction for the functionalization of this compound depends on the desired final product. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful avenues for carbon-carbon bond formation, introducing aryl, vinyl, and alkynyl moieties, respectively. The Buchwald-Hartwig amination offers a direct route to carbon-nitrogen bond formation, which is of significant interest in the synthesis of pharmaceuticals and agrochemicals. Each of these reactions has been extensively developed, with a wide array of catalysts, ligands, and conditions available to optimize the transformation for this specific, electronically distinct substrate. The provided protocols and mechanistic insights serve as a foundational guide for researchers to harness the full synthetic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-fluoro-5-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Bromo-2-fluoro-5-methylbenzaldehyde, a halogenated organic compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance. Improper disposal of such chemicals can pose significant health and environmental risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.

In the event of a spill, the area should be immediately secured. For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance. The contaminated absorbent material must then be collected in a sealed and properly labeled container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Segregation and Collection

The first and most critical step in the disposal process is the proper segregation of chemical waste. Waste containing this compound must be collected separately from non-halogenated organic waste, aqueous waste, and other reactive chemicals.[1][2][3][4]

Key Segregation Principles:

  • Do not mix with non-halogenated organic solvents.[1][2][3]

  • Do not mix with acidic or basic waste streams.[4]

  • Do not mix with heavy metals, pesticides, or cyanides.[4]

Collect waste in a designated, clearly labeled, and sealable container.[1][5] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

Disposal Procedure

The standard and recommended method for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[2] This process ensures the complete destruction of the hazardous components.

Step-by-Step Disposal Protocol:

  • Waste Identification and Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations. The label should also clearly indicate the associated hazards (e.g., Harmful, Irritant).

  • Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[1][5] Store the container in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical composition, quantity, and date of disposal, in accordance with your local and national regulations.

Quantitative Data for Structurally Similar Compounds

Property3-Bromo-5-fluorobenzaldehyde[6]3-Bromo-5-methylbenzaldehyde[7]
Molecular Formula C₇H₄BrFOC₈H₇BrO
Molecular Weight 203.01 g/mol 199.04 g/mol
CAS Number 188813-02-7188813-04-9

Hazard Information for Structurally Similar Compounds

Based on data for analogous compounds, this compound is anticipated to present the following hazards.[5][6][7]

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste segregate Segregate Waste: Collect in designated halogenated organic waste container start->segregate label Label Container: 'Hazardous Waste' Chemical Name Hazards segregate->label store Store Safely: Sealed container in a well-ventilated area label->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Waste: Record composition, quantity, date contact_ehs->document end End: Proper Disposal via Incineration document->end

Caption: Workflow for the proper disposal of this compound.

SpillResponse spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill: Contain with inert absorbent assess->small_spill Small large_spill Large Spill: Evacuate area Follow emergency procedures assess->large_spill Large collect Collect Contaminated Material in a sealed, labeled container small_spill->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Decision-making process for responding to a spill.

References

Essential Safety and Operational Guidance for -Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-fluoro-5-methylbenzaldehyde. The following procedures are based on the known hazards of structurally similar aromatic aldehydes and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to cause skin, eye, and respiratory irritation.[1][2][3] Inhalation or ingestion may be harmful.[4][5] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.[6]To protect against splashes and vapors that can cause serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn and fully buttoned.[6]To prevent skin contact, which can cause irritation.[2][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[2][4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7]To avoid inhalation of dust or fumes, which may cause respiratory tract irritation.[1][3]
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[6]To protect against accidental spills.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Operational Plan:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.[4]

  • Handling Practices: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

  • Wash the spill area with soap and water.[2]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

Disposal Protocol:

  • Waste Classification: As a halogenated organic compound, this chemical is classified as hazardous waste.[8]

  • Segregation: Do not mix with non-halogenated organic waste.[8] Collect waste in a designated, properly labeled, and sealed container.[8]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] High-temperature incineration at a licensed facility is the typical disposal method for halogenated organic compounds.[8]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle in Fume Hood Handle in Fume Hood Prepare Work Area->Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.